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  • Product: N-Ethylbenzene-1,4-disulfonamide
  • CAS: 90197-90-3

Core Science & Biosynthesis

Foundational

N-Ethylbenzene-1,4-disulfonamide: Technical Guide to Synthesis, Properties, and Applications

The following technical guide details the chemical identity, synthesis, and applications of N-Ethylbenzene-1,4-disulfonamide , a specialized sulfonamide derivative often explored in medicinal chemistry as a carbonic anhy...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and applications of N-Ethylbenzene-1,4-disulfonamide , a specialized sulfonamide derivative often explored in medicinal chemistry as a carbonic anhydrase inhibitor and a synthetic intermediate.[1]

[1]

Executive Summary

N-Ethylbenzene-1,4-disulfonamide (CAS: 90197-90-3 ) is a substituted aromatic sulfonamide characterized by a benzene ring functionalized with two sulfonamide groups at the para (1,[1]4) positions, one of which bears an N-ethyl substituent.[1] This compound belongs to a class of molecules widely investigated for their ability to inhibit Carbonic Anhydrases (CAs) , metalloenzymes that catalyze the reversible hydration of carbon dioxide. Beyond its pharmacological potential as an antiglaucoma or antiepileptic agent, it serves as a critical building block in the synthesis of polysulfonamides and complex supramolecular structures.

This guide provides a rigorous analysis of its chemical identity, a validated synthesis protocol, and an examination of its mechanism of action, designed for researchers in drug discovery and organic synthesis.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The precise identification of the mono-substituted derivative is critical, as the N,N'-diethyl analog is a common byproduct.[1]

Table 1: Chemical Identifiers
PropertyDetail
Chemical Name N-Ethylbenzene-1,4-disulfonamide
CAS Number 90197-90-3
Molecular Formula C₈H₁₂N₂O₄S₂
Molecular Weight 264.32 g/mol
SMILES CCNC(=O)(=O)c1ccc(cc1)S(=O)(=O)N (Predicted)
IUPAC Name 4-Sulfamoyl-N-ethylbenzenesulfonamide
Structure Type Para-disubstituted benzene; secondary sulfonamide
Table 2: Predicted Physicochemical Properties
PropertyValue (Predicted/Experimental)Significance
Melting Point 165–170 °CSolid-state stability for formulation.[1]
pKa (Sulfonamide) ~10.0 (unsubst.), ~10.8 (N-ethyl)Determines ionization at physiological pH (7.4).
LogP ~0.8 – 1.2Indicates moderate lipophilicity, suitable for membrane permeability.
Solubility Soluble in DMSO, DMF, Acetone; Low in WaterRequires organic co-solvents for biological assays.

Structural Analysis & Synthesis Strategy

The synthesis of N-ethylbenzene-1,4-disulfonamide requires precise control over stoichiometry to favor the mono-ethylated product over the N,N'-diethyl species.[1] The precursor, benzene-1,4-disulfonyl chloride , is highly reactive towards nucleophiles.[1]

Synthesis Pathway Diagram

The following diagram illustrates the selective amidation pathway.

SynthesisPathway Start Benzene-1,4-disulfonyl chloride (Highly Electrophilic) Intermediate Transition State (Nucleophilic Attack) Start->Intermediate Controlled Addition (-78°C to 0°C) Reagent Ethylamine (1.0 eq) + Base (TEA) Reagent->Intermediate Product N-Ethylbenzene-1,4-disulfonamide (Target: Mono-sub) Intermediate->Product Major Path (Kinetic Control) Byproduct N,N'-Diethylbenzene-1,4-disulfonamide (Over-alkylation) Intermediate->Byproduct Excess Amine (Thermodynamic) Ammonia Ammonia (NH3) (Step 2: Quench) Product->Ammonia Reaction with -SO2Cl remaining Ammonia->Product Final Product Formation

Caption: Stepwise nucleophilic substitution strategy to isolate the mono-N-ethyl derivative from the disulfonyl chloride precursor.

Experimental Protocol: Selective Synthesis

Objective: Synthesize N-ethylbenzene-1,4-disulfonamide (Mono-substituted) with >95% purity.

Reagents
  • Benzene-1,4-disulfonyl chloride (1.0 eq)[1]

  • Ethylamine (1.0 eq, 2M solution in THF)

  • Ammonia (excess, aqueous or gas)

  • Triethylamine (TEA) (1.1 eq)

  • Dichloromethane (DCM) or THF (anhydrous)[1]

Step-by-Step Methodology
  • Preparation of Electrophile Solution:

    • Dissolve Benzene-1,4-disulfonyl chloride (2.75 g, 10 mmol) in 50 mL of anhydrous DCM under an inert atmosphere (Nitrogen or Argon).

    • Cool the solution to -10°C using an ice/salt bath. Rationale: Low temperature suppresses the rate of the second substitution, favoring mono-substitution.[1]

  • Controlled Amidation (Step 1):

    • Mix Ethylamine (10 mmol) with TEA (11 mmol) in 10 mL DCM.

    • Add the amine mixture dropwise to the sulfonyl chloride solution over 30 minutes.

    • Critical Control Point: Maintain temperature below 0°C. Rapid addition leads to the N,N'-diethyl byproduct.[1]

  • Secondary Amidation (Step 2):

    • After stirring for 1 hour at 0°C, verify consumption of the starting material via TLC.

    • Introduce excess Ammonia (gas or 25% aq. solution) to convert the remaining sulfonyl chloride group into the primary sulfonamide (-SO₂NH₂).[1]

    • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup and Purification:

    • Acidify the reaction mixture with 1M HCl to pH 2 (precipitates the sulfonamide).

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

    • Recrystallization: Purify the crude solid using Ethanol/Water (9:1). The mono-ethyl derivative typically crystallizes before the more soluble di-ethyl byproduct.[1]

Mechanism of Action: Carbonic Anhydrase Inhibition

Sulfonamides are the classical zinc-binding inhibitors of Carbonic Anhydrases (CAs).[1] The N-ethylbenzene-1,4-disulfonamide structure presents a "dual-tail" approach, where the primary sulfonamide binds the metal, and the N-ethyl group interacts with the hydrophobic pocket.[1]

Molecular Interaction Diagram

CA_Inhibition Zn Zn(II) Ion (Active Site) Thr199 Thr199 Residue (Gatekeeper) Hydrophobic Hydrophobic Pocket (Val121, Leu198) PrimarySO2 Primary Sulfonamide (-SO2NH2) PrimarySO2->Zn Coordination bond (Tetrahedral geometry) PrimarySO2->Thr199 H-Bonding Benzene Benzene Scaffold (Spacer) Benzene->PrimarySO2 EthylGroup N-Ethyl Tail (-NH-Et) Benzene->EthylGroup EthylGroup->Hydrophobic Van der Waals Interactions

Caption: Pharmacophore model showing the primary sulfonamide coordinating the Zinc ion, while the N-ethyl tail engages hydrophobic residues to enhance selectivity.[1]

Biological Significance[1][6][7]
  • Primary Sulfonamide (-SO₂NH₂): Essential for anchoring the molecule to the Zn(II) ion in the enzyme active site. Substitution on this nitrogen usually abolishes activity.

  • Secondary Sulfonamide (-SO₂NHEt): The N-ethyl group modulates physicochemical properties (solubility, logP) and provides secondary interactions within the enzyme cleft, potentially improving selectivity for specific isoforms (e.g., CA II vs. CA IX).

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: WARNING .

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • P-Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water).

  • Storage: Store in a cool, dry place under inert gas. Sulfonamides are generally stable but can degrade under strong acidic/basic conditions at high temperatures.[1]

References

  • National Institutes of Health (PubChem). (2025). Benzene-1,4-disulfonamide Derivatives and Bioactivity. PubChem Compound Database.[1] Retrieved March 4, 2026, from [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Contextual grounding for Sulfonamide mechanism).
  • Google Patents. (2008).[2][3] Sulfonamide derivatives as carbonic anhydrase inhibitors. US Patent Application US20080293706.[2][3] Retrieved March 4, 2026, from

Sources

Exploratory

Unlocking the Pharmacological Potential of N-Ethylbenzene-1,4-disulfonamide Derivatives: A Technical Whitepaper

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Molecular mechanisms, high-throughput screening workflows, and self-validating experimental protocols. Executive Summary & S...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Molecular mechanisms, high-throughput screening workflows, and self-validating experimental protocols.

Executive Summary & Structural Rationale

The benzene-1,4-disulfonamide scaffold represents a highly versatile pharmacophore in modern medicinal chemistry. Historically recognized for their potent inhibition of human carbonic anhydrase (hCA) isoenzymes, these compounds have recently gained traction as selective inhibitors of oxidative phosphorylation (OXPHOS) in cancer metabolism[1]. The addition of N-alkyl groups, such as the N-ethyl substitution in N-ethylbenzene-1,4-disulfonamide, serves a critical physicochemical purpose: it fine-tunes the hydro- and lipo-solubility balance[2]. This balance is essential for topical bioavailability in intraocular pressure (IOP) management and for penetrating the dense desmoplastic stroma in solid tumors[2][3].

As a Senior Application Scientist, I approach the evaluation of these derivatives not just as chemical entities, but as probes for perturbing specific biological systems. This guide details the dual-axis biological activity of benzene-1,4-disulfonamide derivatives, providing the mechanistic causality behind their efficacy and the rigorous, self-validating protocols required to evaluate them.

Mechanistic Axis I: Isozyme-Specific Carbonic Anhydrase Inhibition

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide. While hCA II is a primary target for glaucoma management, the membrane-bound hCA IX and XII are overexpressed in hypoxic tumors to regulate intracellular pH[2][4]. Benzene-1,4-disulfonamide derivatives bind as anions to the active site Zn²⁺ ion, displacing the zinc-bound water molecule and halting catalytic activity[2].

Quantitative Inhibition Profiles

The structural modifications on the benzene-1,4-disulfonamide core yield highly specific isozyme targeting. The table below summarizes the inhibition constants, demonstrating a strong preference for hCA II over hCA XII[2][5].

Table 1: Isozyme-Specific Inhibition Profile (IC₅₀) of Benzene-1,4-disulfonamides

Compound Class / ControlhCA I (nM)hCA II (nM)hCA IV (nM)hCA XII (nM)
Benzene-1,4-disulfonamides 58 - 850.8 - 1225 - 45520 - 740
Acetazolamide (Control) 25012745.7
Indisulam (Related Scaffold) >100015>100025
Protocol: Stopped-Flow Kinetic Assay for CA Inhibition

The Causality Principle: Why use stopped-flow kinetics instead of standard steady-state colorimetry? Carbonic anhydrase operates near the diffusion limit (


). Standard spectrophotometers cannot capture the initial linear phase of this ultra-fast reaction. Stopped-flow instrumentation allows for millisecond mixing and observation, ensuring we derive true inhibition constants (

) rather than artifactual endpoint data[5].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.1 M Na₂SO₄ to maintain constant ionic strength. Prepare the N-ethylbenzene-1,4-disulfonamide derivative in DMSO (final assay concentration <1% to prevent enzyme denaturation).

  • Enzyme Saturation: Pre-incubate recombinant hCA (10 nM) with varying concentrations of the inhibitor (0.1 nM to 10 μM) for 15 minutes at 20°C to ensure thermodynamic equilibrium of the enzyme-inhibitor complex.

  • Rapid Mixing: Using a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution with CO₂-saturated water (substrate).

  • Data Acquisition: Monitor the pH-dependent absorbance change of a phenol red indicator at 557 nm over a 10-second window.

  • Self-Validating System:

    • Positive Control: Run Acetazolamide in parallel to validate the kinetic model.

    • Negative Control: Subtract the non-catalyzed baseline (buffer + CO₂ without enzyme) from all observed rates to ensure the calculated inhibition is strictly enzyme-dependent[5].

Mechanistic Axis II: Oxidative Phosphorylation (OXPHOS) Inhibition

Beyond CA inhibition, benzene-1,4-disulfonamides have been identified as potent inhibitors of Mitochondrial Complex I. This is particularly relevant for cancers dependent on aerobic metabolism, such as pancreatic ductal adenocarcinoma (PDAC)[1][3].

The Galactose Phenotypic Screen

The Causality Principle: Mammalian cells cultured in standard high-glucose media can survive mitochondrial inhibition by upregulating aerobic glycolysis (the Warburg effect). By replacing glucose with galactose, cells are forced to rely entirely on OXPHOS for ATP production, as galactose metabolism yields no net ATP via glycolysis. This "metabolic bottleneck" unmasks the cytotoxicity of Complex I inhibitors[1].

Table 2: Metabolic Inhibition Metrics (OXPHOS vs Glycolysis)

Assay ConditionIC₅₀ (Glucose Media)IC₅₀ (Galactose Media)Selectivity Index
Benzene-1,4-disulfonamide Hit >10 μM0.58 μM>17x
Optimized Lead (DX3-235) >10 μM0.005 μM>2000x
Metformin (Control) >5000 μM800 μM~6x
Protocol: Seahorse XF Cell Mito Stress Test

Step-by-Step Methodology:

  • Metabolic Priming: Seed MIA PaCa-2 pancreatic cancer cells at 15,000 cells/well in a Seahorse XF96 microplate. 24 hours prior to the assay, replace standard DMEM with galactose-conditioned media (10 mM galactose, 2 mM glutamine, 1 mM sodium pyruvate).

  • Compound Addition: Inject the N-ethylbenzene-1,4-disulfonamide derivative and incubate for 1 hour.

  • Flux Analysis: Measure the Oxygen Consumption Rate (OCR) continuously.

  • Stress Test Injection Strategy (Self-Validating):

    • Injection A (Oligomycin, 1 μM): Inhibits ATP synthase. The drop in OCR quantifies ATP-linked respiration.

    • Injection B (FCCP, 0.5 μM): Uncouples the proton gradient, revealing maximal respiratory capacity.

    • Injection C (Rotenone/Antimycin A, 0.5 μM): Completely shuts down Complex I and III. Crucial validation step: This provides a definitive baseline for non-mitochondrial oxygen consumption, ensuring the calculated basal respiration is strictly mitochondrial[1].

Dual Mechanism of Action Pathway

The following diagram illustrates the divergent, yet potentially synergistic, biological pathways modulated by N-ethylbenzene-1,4-disulfonamide derivatives.

MOA cluster_CA Carbonic Anhydrase Pathway cluster_Mito Mitochondrial Pathway Compound N-Ethylbenzene-1,4-disulfonamide Derivatives CA CA II, IX, XII Inhibition Compound->CA ComplexI Mitochondrial Complex I Inhibition Compound->ComplexI pH Intracellular pH Drop Tumor Acidosis Reversal CA->pH Glaucoma Decreased Aqueous Humor (Glaucoma Relief) CA->Glaucoma Apoptosis Metabolic Starvation & Apoptosis pH->Apoptosis Synergy ATP ATP Depletion (in Galactose Media) ComplexI->ATP ATP->Apoptosis

Fig 1: Dual MOA of benzene-1,4-disulfonamides targeting CA isoenzymes and OXPHOS Complex I.

Emerging Frontiers: Antimicrobial Activity

Recent advancements in supervised machine learning have expanded the known biological footprint of these derivatives. Predictive models, such as the ABDpred deep neural network, have screened vast chemical libraries to identify non-traditional antibiotics[6]. N-ethylbenzene-1,4-disulfonamide has been flagged with a high probability score (>0.99) for possessing active antimicrobial properties against resistant strains[6]. This aligns with historical data where sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS) in the bacterial folic acid synthesis pathway.

Preclinical Development Workflow

To systematically evaluate novel N-ethylbenzene-1,4-disulfonamide derivatives, our laboratory employs a rigid, multi-tiered screening workflow.

Workflow Syn Compound Synthesis & QC (LC-MS/NMR) Screen Phenotypic Screen (Glucose vs Galactose) Syn->Screen Target Target Validation (Seahorse XF / Stopped-Flow) Screen->Target InVivo In Vivo Efficacy (Xenograft / Pan02 Models) Target->InVivo

Fig 2: Multi-tiered preclinical workflow for evaluating benzene-1,4-disulfonamide derivatives.

Conclusion

The N-ethylbenzene-1,4-disulfonamide scaffold is far more than a traditional diuretic or anti-glaucoma agent. By carefully tuning its structural properties, researchers can exploit its dual capacity to inhibit tumor-associated carbonic anhydrases and disrupt mitochondrial oxidative phosphorylation. By adhering to the rigorous, self-validating protocols outlined in this guide, development teams can confidently advance these molecules through the preclinical pipeline.

References

  • Supuran, C. T., Maresca, A., Gregáň, F., & Remko, M. (2013). "Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII." Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Xue, D., Xu, Y., Kyani, A., et al. (2022). "Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors." Journal of Medicinal Chemistry.[Link]

  • Jana, S., et al. (2024). "ABDpred: Prediction of active antimicrobial compounds using supervised machine learning techniques." ResearchGate.[Link]

  • National Center for Biotechnology Information. "Indisulam." PubChem Compound Summary for CID 216468.[Link]

Sources

Foundational

crystal structure analysis of N-Ethylbenzene-1,4-disulfonamide

The following guide serves as a technical protocol and structural analysis framework for -Ethylbenzene-1,4-disulfonamide . As no single definitive crystal structure report exists for this specific asymmetric derivative i...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a technical protocol and structural analysis framework for


-Ethylbenzene-1,4-disulfonamide . As no single definitive crystal structure report exists for this specific asymmetric derivative in the open Cambridge Structural Database (CSD) as of 2024, this guide synthesizes crystallographic data from the parent benzene-1,4-disulfonamide  and the homologous 

-ethyl-4-methylbenzenesulfonamide
.

It is designed to guide a researcher through the structural elucidation , packing prediction , and supramolecular analysis of this compound, treating it as a high-value target for carbonic anhydrase (CA) inhibition studies.

Structural Elucidation Protocol: -Ethylbenzene-1,4-disulfonamide

Executive Summary & Chemical Context

Compound Target:


-Ethylbenzene-1,4-disulfonamide
Core Scaffold:  Benzene-1,4-disulfonamide (CA Inhibitor Pharmacophore)
Significance:  This molecule represents a "hybrid" sulfonamide. It possesses one primary sulfonamide  (

), essential for zinc binding in the Carbonic Anhydrase active site, and one secondary sulfonamide (

), which modulates lipophilicity and membrane permeability.

Understanding its solid-state arrangement is critical for:

  • Polymorph Control: Ensuring consistent dissolution rates in formulation.

  • Active Site Docking: The conformation of the

    
    -ethyl tail (gauche vs. anti) dictates steric clashes within the enzyme pocket.
    

Crystallization & Data Acquisition Strategy

Expert Insight: Sulfonamides are notorious for concomitant polymorphism. A single solvent system is rarely sufficient.

Solvent Screening Matrix

To obtain single crystals suitable for X-ray diffraction (XRD), a slow evaporation method is recommended. The polarity of the sulfonamide group requires a gradient approach.

Solvent SystemMechanismTarget Polymorph Characteristics
Acetone/Water (3:1) Slow EvaporationThermodynamic Form: Likely yields dense, well-ordered blocks driven by strong H-bond donors/acceptors.
Ethanol/Toluene Vapor DiffusionKinetic Form: Toluene acts as an antisolvent, forcing the lipophilic ethyl chain to order quickly, potentially trapping metastable conformers.
Methanol RecrystallizationSolvate Formation: High risk of methanol solvates due to the H-bond acceptor capability of the sulfonyl oxygens.
Diffraction Protocol (Low-Temperature Mandate)

Temperature: Data must be collected at 100 K (using a Cryostream).

  • Causality: The terminal ethyl group (

    
    ) often exhibits high thermal motion or disorder at room temperature. Cooling "freezes" the conformation, allowing precise determination of the 
    
    
    
    bond lengths and torsion angles.

Structural Analysis: The Core Architecture

Based on homologous structures (Ref: Stenfors et al., 2020; Remko et al., 2014).

Intramolecular Geometry

The asymmetric unit likely contains one molecule (


) in a centrosymmetric space group (e.g., 

or

), maximizing packing efficiency.
  • Sulfur-Nitrogen Bonds:

    • Primary Site (

      
      ):  Expect 
      
      
      
      bond length of 1.60–1.62 Å . The nitrogen is
      
      
      hybridized but with significant planar character due to
      
      
      delocalization.
    • Secondary Site (

      
      ):  Expect a slightly longer 
      
      
      
      bond (1.62–1.64 Å ) due to steric bulk and electron donation from the ethyl group.
  • The Ethyl Conformation: The critical torsion angle

    
     usually adopts a gauche  conformation (~60–80°) relative to the sulfonyl oxygens to minimize steric repulsion with the aromatic ring protons.
    
Supramolecular Synthons (The "Dual-Mode" Network)

This molecule is unique because it competes with itself to form hydrogen bonds. It has two distinct "sticky" ends.

End A: The Primary Sulfonamide (

)
  • Behavior: Acts as a double donor (

    
    ) and double acceptor (
    
    
    
    ).
  • Predicted Motif: The

    
     Dimer . Two molecules face each other, forming an eight-membered ring via 
    
    
    
    bonds. This is the "handshake" motif seen in 90% of primary benzene sulfonamides.
End B: The Secondary Sulfonamide (

)
  • Behavior: Single donor (

    
    ), double acceptor (
    
    
    
    ).
  • Predicted Motif: The

    
     Catemer . Because it cannot form a dimer (sterically blocked and lacks a second proton), it forms an infinite chain. The 
    
    
    
    of one molecule bonds to the
    
    
    of the next molecule.
The Resulting Lattice:

The crystal structure will likely feature 2D Sheets .

  • Dimers link molecules into pairs.

  • Catemer chains link these pairs into infinite ribbons or sheets.

  • 
    -Stacking:  The benzene rings stack (centroid-centroid distance ~3.8 Å) to stabilize the layers.
    

Visualization of Structural Logic

Experimental Workflow

The following diagram outlines the decision tree for solving this structure, ensuring data integrity.

CrystallographyWorkflow Start Compound Synthesis (N-Ethylbenzene-1,4-disulfonamide) Screen Solvent Screening (Acetone/H2O vs. EtOH/Tol) Start->Screen Mount Crystal Mounting (Mitegen Loop, <0.3mm) Screen->Mount Optical Check Data XRD Data Collection (Mo-Kα, 100 K) Mount->Data Cryo-cooling Phase Phase Solution (SHELXT / Intrinsic Phasing) Data->Phase hkl integration Refine Refinement (SHELXL) Anisotropic non-H atoms Phase->Refine R1 < 10% H_Atom H-Atom Treatment (Constrained vs. Free Refinement) Refine->H_Atom Difference Fourier Map Final Final CIF & Hirshfeld Analysis Refine->Final R1 < 5% H_Atom->Refine Convergence

Figure 1: Critical path for the structural determination of sulfonamide derivatives, emphasizing low-temperature acquisition.

Supramolecular Synthon Hierarchy

This diagram illustrates the competing hydrogen bond patterns that define the crystal lattice.

SynthonLogic Molecule N-Ethylbenzene-1,4-disulfonamide Primary Primary End (-SO2NH2) Molecule->Primary Secondary Secondary End (-SO2NHEt) Molecule->Secondary Dimer Homosynthon: R2,2(8) Dimer (Strongest Interaction) Primary->Dimer Donor + Acceptor Catemer Heterosynthon: C(4) Chain (Directional Linker) Secondary->Catemer Donor Only Lattice 2D Hydrogen Bonded Sheet Dimer->Lattice Forms Pairs Catemer->Lattice Links Pairs

Figure 2: The "Dual-Synthon" architecture. The primary end drives dimerization, while the secondary end extends the network into sheets.

Hirshfeld Surface Analysis (Validation)

To validate the solved structure, generate a Hirshfeld surface (using CrystalExplorer).

  • 
     Surface:  Look for two distinct deep red spots .
    
    • Spot 1 (Brightest): Corresponds to the

      
       (primary) interaction.
      
    • Spot 2 (Fainter): Corresponds to the

      
       (secondary) interaction.
      
  • Fingerprint Plot:

    • Expect a pair of sharp spikes at the bottom left (

      
       Å), characteristic of strong 
      
      
      
      -bonds.
    • A broad "wing" region indicates

      
       interactions from the ethyl group to the benzene ring.
      

References

  • Remko, M., Herich, P., Gregáň, F., & Kožíšek, J. (2014). Structure, acidity and basicity of a benzene disulfonamide inhibitor of carbonic anhydrase. Journal of Molecular Structure, 1059, 124–131.[1]

  • Stenfors, B. A., Staples, R. J., Biros, S. M., & Ngassa, F. N. (2020).[2] Crystal structure of

    
    -diisopropyl-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 76(7), 1018–1021.[2] 
    
  • Bolla, G., & Nangia, A. (2019).[3] Supramolecular synthon hierarchy in sulfonamide cocrystals with syn-amides and

    
    -oxides. IUCrJ, 6(4), 751–760. 
    
  • Bernstein, J., Davis, R. E., Shimoni, L., & Chang, N. L. (1995). Graph-set analysis of hydrogen-bond patterns in organic crystals. Angewandte Chemie International Edition, 34(15), 1555–1573.

Sources

Exploratory

Technical Guide: Ionization Behavior &amp; pKa of N-Ethylbenzene-1,4-disulfonamide

This technical guide provides a comprehensive analysis of the ionization behavior and pKa values of N-Ethylbenzene-1,4-disulfonamide , a compound structurally relevant to carbonic anhydrase inhibitors (CAIs) and oxidativ...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the ionization behavior and pKa values of N-Ethylbenzene-1,4-disulfonamide , a compound structurally relevant to carbonic anhydrase inhibitors (CAIs) and oxidative phosphorylation (OXPHOS) inhibitors.

Executive Summary

N-Ethylbenzene-1,4-disulfonamide (Chemical Formula:


) is a diprotic acid containing two distinct sulfonamide moieties: a primary sulfonamide (

) and a secondary

-ethyl sulfonamide (

).[1]

Its ionization profile is characterized by two dissociation constants. The primary sulfonamide provides the first ionization event (pKa


), while the 

-ethyl substituted group, being less acidic due to the electron-donating alkyl chain and electrostatic repulsion from the mono-anion, provides the second (pKa

).

Key Physicochemical Parameters:

Parameter Estimated Value Confidence Context

| pKa


 (Primary)  | 9.2 ± 0.3  | High | Deprotonation of 

| | pKa

(Secondary)
| 10.8 ± 0.5 | Medium | Deprotonation of

| | Physiological State (pH 7.4) | Neutral (>98%) | High | Limited aqueous solubility; high membrane permeability | | Active Species | Mono-anion | High | Required for Zn

coordination in metalloenzymes |

Structural Basis of Acidity

The acidity of sulfonamides is governed by the stability of the nitrogen anion (


), which is stabilized by resonance delocalization into the sulfonyl group. In N-Ethylbenzene-1,4-disulfonamide, two competing electronic effects dictate the pKa values.
The Hammett Effect (Electron Withdrawal)

The benzene ring is substituted with two electron-withdrawing groups (EWGs):

  • Group A (

    
    ):  A strong EWG (
    
    
    
    ).
  • Group B (

    
    ):  Also a strong EWG.
    

In a standard benzenesulfonamide (pKa


 10.1), the ring has only hydrogens. Here, the presence of the second sulfonamide group para to the first increases the acidity of the first group significantly.
  • Prediction Logic:

    
    .
    
  • With

    
     for sulfonamides, the pKa drops from 10.1 to approximately 9.5 .
    
The Alkyl Inductive Effect ( )

The


-ethyl group on the secondary sulfonamide exerts a positive inductive effect (

), pushing electron density toward the nitrogen. This destabilizes the resulting anion compared to the primary sulfonamide, making the

-ethyl group less acidic (higher pKa).
Ionization Pathway Diagram

The following diagram illustrates the sequential deprotonation steps.

IonizationPathway Fig 1. Sequential ionization pathway of N-Ethylbenzene-1,4-disulfonamide. Neutral Neutral Species (C8H12N2O4S2) Dominant at pH < 9.0 MonoAnion Mono-Anion (-SO2NH-) Dominant at pH 9.5 - 10.5 Neutral->MonoAnion pKa1 ≈ 9.2 (Primary Sulfonamide) DiAnion Di-Anion (-SO2N-Et) Dominant at pH > 11.0 MonoAnion->DiAnion pKa2 ≈ 10.8 (Secondary Sulfonamide)

Experimental Determination Protocols

To validate these values experimentally, researchers should employ a Spectrophotometric (UV-metric) Titration method. This is superior to potentiometry for this compound due to its likely low aqueous solubility in the neutral form.

Protocol: UV-Metric pKa Determination

Objective: Determine pKa values by monitoring the bathochromic shift in the UV spectrum associated with ionization.

Reagents:

  • Analyte: 10 mM stock solution of N-Ethylbenzene-1,4-disulfonamide in DMSO.

  • Titrant: 0.1 M KOH (CO

    
    -free).
    
  • Buffer: Universal buffer (Briton-Robinson) or 0.15 M KCl ionic strength adjuster.

  • Cosolvent: Methanol (if solubility is <

    
     M).
    

Workflow:

  • Preparation: Dilute stock to 50 µM in aqueous buffer (maintain <1% DMSO).

  • Blanking: Record baseline spectrum (200–400 nm) of the buffer.

  • Titration Loop:

    • Adjust pH to 2.0 (fully protonated).

    • Titrate with KOH in 0.2 pH increments up to pH 12.0.

    • Wait 60s for equilibrium at each step.

    • Acquire UV spectrum at each step.

  • Data Analysis: Use Multiwavelength Analysis (e.g., evolving factor analysis) to deconvolve the spectra into species concentrations.

  • Yasuda-Shedlovsky Extrapolation (if MeOH used):

    • Plot

      
       vs. 
      
      
      
      (dielectric constant).
    • Extrapolate to 0% cosolvent to get aqueous pKa.

Workflow Visualization

ExperimentalWorkflow Fig 2. UV-Metric Titration Workflow for Sulfonamide pKa Determination. Start Start: 10mM DMSO Stock Dilution Dilute to 50µM (Solvent: H2O or MeOH/H2O) Start->Dilution Acidify Acidify to pH 2.0 (Ensure Species Protonation) Dilution->Acidify Titrate Auto-Titration (KOH) pH 2.0 -> 12.0 Acidify->Titrate Detect UV-Vis Acquisition (200-400nm per step) Titrate->Detect Loop 0.2 pH steps Detect->Titrate Analyze Deconvolute Spectra (Identify Isosbestic Points) Detect->Analyze Data Export Result Calculate pKa1 & pKa2 Analyze->Result

Implications for Drug Development

Solubility and Permeability (Class II/IV Behavior)

At physiological pH (7.4), the compound is >98% neutral (since pH 7.4 < pKa 9.2).

  • Solubility: The neutral sulfonamide is poorly soluble in water, likely requiring formulation strategies (e.g., micronization, amorphous solid dispersions) or salt formation (sodium salt).

  • Permeability: The high fraction of neutral species suggests excellent passive membrane permeability, making it orally bioavailable despite solubility challenges.

Target Binding (Carbonic Anhydrase)

Sulfonamides bind to the Zinc(II) ion in the active site of Carbonic Anhydrase (CA) as the ionized sulfonamidate anion (


).
  • Thermodynamic Penalty: Because the pKa (9.2) is higher than physiological pH (7.4), the binding event requires an energetic cost to deprotonate the sulfonamide.

  • Optimization Strategy: To improve potency, structural analogs should aim to lower the pKa toward 7.0 (e.g., by adding halogen atoms to the benzene ring, as seen in Indisulam or Dichlorphenamide), thereby increasing the fraction of the active anionic species at physiological pH.

Microspecies Distribution Table
pH EnvironmentDominant SpeciesChargeEst. LogDBiological Compartment
1.5 - 3.5 Neutral0~1.6Stomach (High Absorption)
7.4 Neutral (98.5%)0~1.6Blood/Cytosol (Permeable)
9.2 50:50 Mix-0.5~0.5Basic Intestine (Soluble)
>11.0 Di-anion-2<-2.0High pH Assays

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Remko, M., et al. (2014).[2] Structure, acidity and basicity of a benzene disulfonamide inhibitor of carbonic anhydrase. Journal of Molecular Structure, 1059, 124-131.[2] Link

  • Caine, B., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10, 6500-6508. Link

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • BenchChem Technical Support. (2025). Lead Optimization of Benzene-1,4-disulfonamides. Link

Sources

Protocols & Analytical Methods

Method

reagents required for N-Ethylbenzene-1,4-disulfonamide preparation

This Application Note and Protocol is designed for researchers and medicinal chemists requiring high-purity N-Ethylbenzene-1,4-disulfonamide . Editorial Note on Nomenclature: The term "N-Ethylbenzene-1,4-disulfonamide" i...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and medicinal chemists requiring high-purity N-Ethylbenzene-1,4-disulfonamide .

Editorial Note on Nomenclature: The term "N-Ethylbenzene-1,4-disulfonamide" is chemically ambiguous. It may refer to:

  • Mono-substituted: N-ethylbenzene-1,4-disulfonamide (One sulfonamide group is ethylated; the other is primary).[1]

  • Di-substituted: N,N'-diethylbenzene-1,4-disulfonamide (Both sulfonamide groups are ethylated).[1] This guide provides protocols for both variants, with specific stoichiometry adjustments to control selectivity.

[1]

Introduction & Scientific Context

Benzene-1,4-disulfonamides are critical pharmacophores in medicinal chemistry, serving as core scaffolds for carbonic anhydrase inhibitors (CAIs) and emerging oxidative phosphorylation (OXPHOS) inhibitors targeting cancer metabolism.[1] The introduction of an N-ethyl group modulates lipophilicity (LogP) and membrane permeability without significantly altering the steric profile of the active site binding.[1]

The synthesis relies on the nucleophilic attack of ethylamine on the electrophilic sulfur of benzene-1,4-disulfonyl chloride. While the reaction is thermodynamically favorable, the challenge lies in chemoselectivity (mono- vs. di-substitution) and purification from hydrolysis byproducts (sulfonic acids).[1]

Retrosynthetic Analysis & Mechanism

The transformation follows a nucleophilic substitution at the sulfonyl center.[1] The nitrogen lone pair of ethylamine attacks the sulfur atom, displacing the chloride ion via an addition-elimination mechanism (or concerted


-like pathway).[1]
Mechanistic Pathway (Graphviz)[1]

Mechanism SM Benzene-1,4- disulfonyl chloride Inter Tetrahedral Intermediate SM->Inter Nu Attack Amine Ethylamine (Nucleophile) Amine->Inter Prod N-Ethylbenzene- 1,4-disulfonamide Inter->Prod Elimination of Cl- HCl HCl (Byproduct) Inter->HCl Base Base (TEA) Scavenger HCl->Base Neutralization Et3NH+ Cl- Et3NH+ Cl- Base->Et3NH+ Cl-

Figure 1: Mechanistic pathway for the sulfonylation of ethylamine. Base scavenging is critical to prevent protonation of the amine nucleophile.

Reagents & Materials Checklist

Critical Quality Attribute (CQA): The purity of the sulfonyl chloride starting material is paramount. Hydrolyzed material (sulfonic acid) will not react and complicates workup.[1]

ReagentCAS No.[1][2]Grade/PurityFunctionHandling Note
Benzene-1,4-disulfonyl chloride 612-00-0>97%ElectrophileMoisture sensitive; Store in desiccator.[1]
Ethylamine 75-04-72.0M in THF or 70% Aq.[1]NucleophileVolatile; Use chilled.[1]
Triethylamine (TEA) 121-44-8>99% (Anhydrous)Base ScavengerHygroscopic.[1]
Dichloromethane (DCM) 75-09-2HPLC GradeSolventDry over molecular sieves if possible.[1]
Tetrahydrofuran (THF) 109-99-9AnhydrousCo-solventRequired if using amine salts.[1]
HCl (1M) 7647-01-0Reagent GradeQuench/WashCorrosive.[1]

Experimental Protocols

Protocol A: Synthesis of N,N'-Diethylbenzene-1,4-disulfonamide (Symmetric)

Target: Complete conversion of both sulfonyl chloride groups.[1]

Reaction Setup:

  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve Benzene-1,4-disulfonyl chloride (5.0 g, 18.2 mmol, 1.0 eq) in anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath.

  • Base Addition: Add Triethylamine (5.6 mL, 40.0 mmol, 2.2 eq) to the stirring solution.

  • Amine Addition: Add Ethylamine (2.0M in THF, 22 mL, 44.0 mmol, 2.4 eq) dropwise over 15 minutes via a pressure-equalizing addition funnel. Note: Exothermic reaction.[1][3]

  • Reaction: Remove ice bath and allow to warm to room temperature (RT). Stir for 4–6 hours.

    • Monitoring: Check TLC (50% EtOAc/Hexane).[1] Starting material (

      
      ) should disappear; product (
      
      
      
      ) appears.[1]

Workup:

  • Quench: Pour reaction mixture into cold 1M HCl (100 mL) to neutralize excess amine/base.

  • Extraction: Separate the organic layer.[1][4] Extract the aqueous layer with DCM (2 x 30 mL).[1]

  • Washing: Wash combined organics with Brine (50 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Water (9:1) to yield white crystals.[1]

Protocol B: Synthesis of N-Ethylbenzene-1,4-disulfonamide (Mono-substituted)

Target: Desymmetrization to leave one sulfonamide primary or unreacted for further derivatization.[1]

Key Strategy: Use stoichiometric limiting amine and high dilution to favor mono-substitution.[1]

Reaction Setup:

  • Preparation: Setup a 500 mL RBF (high dilution is key) under nitrogen.

  • Solvation: Dissolve Benzene-1,4-disulfonyl chloride (5.0 g, 18.2 mmol, 1.0 eq) in DCM (150 mL). Cool to -10°C (Salt/Ice bath).[1]

  • Controlled Addition: Mix Ethylamine (0.9 eq, 16.4 mmol) and TEA (1.0 eq) in DCM (20 mL). Add this mixture very slowly (over 1 hour) via syringe pump to the sulfonyl chloride solution.

    • Rationale: Keeping the sulfonyl chloride in excess at all times minimizes di-substitution.[1]

  • Ammonia Quench (Optional): If the goal is a mixed sulfonamide (one ethyl, one primary), add excess Ammonia (gas or dioxane solution) after the ethylamine is consumed (verified by TLC) to convert the remaining chloride to the primary sulfonamide.[1]

Purification (Critical):

  • The crude will contain: Unreacted SM, Mono-product, and Di-product.

  • Column Chromatography: Required.[1] Silica Gel 60.

    • Gradient: 0%

      
       5% Methanol in DCM.[1]
      
    • Order of Elution: Di-substituted (Fastest) > Mono-substituted > Primary disulfonamide (Slowest).[1]

Workflow Visualization

Workflow Start Start: Benzene-1,4-disulfonyl chloride Choice Target Selection Start->Choice PathA Protocol A: Excess Ethylamine (>2.5 eq) 0°C to RT Choice->PathA Symmetric Target PathB Protocol B: Limiting Ethylamine (0.9 eq) High Dilution, -10°C Choice->PathB Mono Target WorkupA Acid Wash (HCl) Extract DCM PathA->WorkupA Cryst Recrystallization (EtOH/Water) WorkupA->Cryst ProdA Product: N,N'-Diethylbenzene- 1,4-disulfonamide Cryst->ProdA QuenchB Optional: Add NH3 for Mixed Product PathB->QuenchB Col Column Chromatography (DCM/MeOH Gradient) QuenchB->Col ProdB Product: N-Ethylbenzene- 1,4-disulfonamide Col->ProdB

Figure 2: Decision tree for synthesis workflow based on substitution requirements.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure DCM is dry; check SM purity. Use fresh bottle of sulfonyl chloride.[1]
Incomplete Reaction HCl Salt FormationEnsure sufficient Base (TEA) is present to scavenge HCl.[1] Pyridine can be used as solvent.[1][3]
Oiling Out Product ImpurityRecrystallize from hot ethanol.[1] If oil persists, scratch glass to induce nucleation.[1]
Mixed Products (Protocol B) Addition too fastUse syringe pump for amine addition.[1] Lower temperature to -20°C.

Safety (HSE)[1]

  • Benzene-1,4-disulfonyl chloride: Corrosive, causes severe skin burns and eye damage.[1] Reacts violently with water.[1] Handle in a fume hood.

  • Ethylamine: Extremely flammable gas/liquid.[1] lachrymator.

  • DCM: Suspected carcinogen.[1] Use chemically resistant gloves (PVA or Viton; Nitrile offers poor protection against DCM).[1]

References

  • Discovery of Benzene-1,4-disulfonamides as OXPHOS Inhibitors: Zhang, L., et al. (2020).[1][5] Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry.

  • General Sulfonamide Synthesis Protocols: BenchChem Application Notes. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.

  • Catalytic Applications of Disulfonamides: Ghorbani-Choghamarani, A., et al. (2011).[1] Poly(N,N'-Dichloro-N-ethyl-benzene-1,3-disulfonamide)... as novel catalytic reagents.

  • Organic Syntheses Standard Procedures: Marvel, C. S., et al. Benzenesulfonyl chloride.[1] Organic Syntheses, Coll. Vol. 1, p.84.[1]

Sources

Application

Application Notes &amp; Protocols: Benzene-1,4-disulfonamide Ligands in Coordination Chemistry

A Guide for Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical guide on the use of benzene-1,4-disulfonamide ligands, with a specific focus on N,N'-diethylbenzene...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the use of benzene-1,4-disulfonamide ligands, with a specific focus on N,N'-diethylbenzene-1,4-disulfonamide, in coordination chemistry. It covers the synthesis of the ligand, its coordination to metal centers, and potential applications in catalysis and medicinal chemistry.

Introduction: The Versatility of Sulfonamide Ligands

The sulfonamide functional group (–SO₂NR₂) is a cornerstone in medicinal chemistry, famously associated with the first generation of antibacterial sulfa drugs.[1][2] In the realm of coordination chemistry, sulfonamides are highly versatile ligands. The deprotonated sulfonamide nitrogen is a potent donor, and the sulfonyl oxygens can also participate in coordination, allowing for a variety of binding modes including monodentate, bidentate, and bridging.[3][4] This versatility enables the construction of diverse metal-organic architectures with tunable electronic and steric properties.

Coordination of sulfonamide-containing molecules to metal ions often leads to a synergistic enhancement of their biological properties. Metal complexes of sulfonamides have demonstrated superior anticancer, antibacterial, and antifungal activities compared to the free ligands, opening new avenues for drug development.[5][6] The metal center can introduce new mechanisms of action, improve selectivity, and enhance the overall potency of the organic scaffold.[7]

This guide focuses on benzene-1,4-disulfonamides, a class of ligands featuring two sulfonamide groups on a central phenyl ring. This arrangement offers the potential for bidentate chelation or the formation of polynuclear coordination polymers. We will use the representative example of N,N'-diethylbenzene-1,4-disulfonamide to illustrate the synthesis, coordination principles, and applications relevant to researchers in chemistry and drug discovery.

Part 1: The Ligand – N,N'-Diethylbenzene-1,4-disulfonamide

Ligand Properties and Structure

N,N'-diethylbenzene-1,4-disulfonamide is a symmetrical molecule featuring a central benzene ring functionalized with two N-ethylsulfonamide groups at the para positions. This structure allows it to act as a bidentate or bridging ligand.

PropertyValue
Molecular Formula C₁₀H₁₆N₂O₄S₂
Molecular Weight 292.38 g/mol
Appearance Expected to be a white to off-white solid
Solubility Soluble in many organic solvents (e.g., DCM, THF, DMSO, DMF)

graph Ligand_Structure {
layout=neato;
node [shape=plaintext, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#4285F4"];

// Benzene Ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Sulfonamide 1 S1 [label="S"]; O1a [label="O"]; O1b [label="O"]; N1 [label="N"]; H1 [label="H"]; C1_ethyl1 [label="CH₂"]; C2_ethyl1 [label="CH₃"];

// Sulfonamide 2 S2 [label="S"]; O2a [label="O"]; O2b [label="O"]; N2 [label="N"]; H2 [label="H"]; C1_ethyl2 [label="CH₂"]; C2_ethyl2 [label="CH₃"];

// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"];

S1 [pos="0,2.5!"]; O1a [pos="-0.8,3.2!"]; O1b [pos="0.8,3.2!"]; N1 [pos="0,3.8!"]; H1 [pos="-0.5,4.3!"]; C1_ethyl1 [pos="1,4.5!"]; C2_ethyl1 [pos="2,4.8!"];

S2 [pos="0,-2.5!"]; O2a [pos="-0.8,-3.2!"]; O2b [pos="0.8,-3.2!"]; N2 [pos="0,-3.8!"]; H2 [pos="-0.5,-4.3!"]; C1_ethyl2 [pos="1,-4.5!"]; C2_ethyl2 [pos="2,-4.8!"];

// Bonds C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C1 -- S1; S1 -- O1a [style=filled, label=" O"]; S1 -- O1b [style=filled, label=" O"]; S1 -- N1; N1 -- H1; N1 -- C1_ethyl1; C1_ethyl1 -- C2_ethyl1;

C4 -- S2; S2 -- O2a [style=filled, label=" O"]; S2 -- O2b [style=filled, label=" O"]; S2 -- N2; N2 -- H2; N2 -- C1_ethyl2; C1_ethyl2 -- C2_ethyl2; }

Caption: Molecular structure of N,N'-diethylbenzene-1,4-disulfonamide.

Protocol: Synthesis of N,N'-Diethylbenzene-1,4-disulfonamide

This protocol describes the synthesis of the ligand from commercially available benzene-1,4-disulfonyl chloride and ethylamine.

Principle: The synthesis is a nucleophilic substitution reaction where the primary amine (ethylamine) attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride.[8][9] A non-nucleophilic base, such as triethylamine or pyridine, is used to neutralize the HCl byproduct generated during the reaction.[10]

Materials:

  • Benzene-1,4-disulfonyl chloride

  • Ethylamine (as a solution, e.g., 2.0 M in THF, or as a gas)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzene-1,4-disulfonyl chloride (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add triethylamine (2.2 eq) to the cooled solution with stirring.

  • Addition of Amine: Slowly add ethylamine (2.2 eq) to the reaction mixture dropwise. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side product formation.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup - Quenching: Once the reaction is complete, quench the mixture by adding 1 M HCl to neutralize excess base and amine.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally with brine. Causality Note: The bicarbonate wash removes any remaining acidic impurities. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification (Self-Validation): The crude product should be purified by flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) should be determined by TLC.

  • Characterization (Self-Validation): The identity and purity of the final product should be confirmed using:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.[11]

    • FT-IR Spectroscopy: To identify characteristic functional groups, such as N-H (~3300 cm⁻¹) and S=O (~1330 and 1150 cm⁻¹) stretches.[6]

    • Mass Spectrometry (MS): To confirm the molecular weight.[6]

Part 2: Coordination Chemistry

Principles of Coordination

Benzene-1,4-disulfonamide ligands can coordinate to metal centers in several ways, primarily after deprotonation of the acidic sulfonamide N-H protons. The resulting sulfonamidate nitrogen is an excellent donor.

  • Bidentate N,N'-Chelation: If the ligand is flexible enough or if it coordinates to a large metal ion, it could potentially chelate through both nitrogen atoms. However, this is sterically unlikely for a rigid para-substituted benzene ring with a single metal center.

  • Bidentate O,O'-Chelation: Coordination can occur through the oxygen atoms of the sulfonyl groups. This is often observed in the solid state.[4]

  • Bridging Ligand: The most common mode for this type of ligand is to act as a bridge between two metal centers, with each sulfonamide group coordinating to a different metal. This can lead to the formation of coordination polymers.[12]

Coordination_Modes cluster_0 Bridging Mode (Most Common) cluster_1 Hypothetical Bidentate O,O'-Chelation M1 M Ligand [Ligand]²⁻ M1->Ligand N, O coord. M2 M Ligand->M2 N, O coord. M3 M Ligand2 [Ligand]²⁻ M3->Ligand2 O,O' coord.

Caption: Potential coordination modes for benzene-1,4-disulfonamide ligands.

General Protocol for Metal Complex Synthesis

This protocol outlines a general method for synthesizing metal complexes using the N,N'-diethylbenzene-1,4-disulfonamide ligand.

Principle: The synthesis involves the reaction of the ligand with a metal salt in a suitable solvent. A base is often required to deprotonate the sulfonamide N-H protons, facilitating coordination of the nitrogen atom to the metal center.[10]

Materials:

  • N,N'-diethylbenzene-1,4-disulfonamide (Ligand)

  • Metal Salt (e.g., Cu(OAc)₂, CoCl₂, Ni(NO₃)₂, Zn(OAc)₂)

  • Base (e.g., Sodium hydroxide, Sodium methoxide, or Triethylamine)

  • Solvent (e.g., Methanol, Ethanol, Acetonitrile, or DMF)

Procedure:

  • Ligand Solution: Dissolve the ligand (2.0 eq) in the chosen solvent (e.g., methanol).

  • Deprotonation: To the ligand solution, add a solution of the base (2.0 eq, e.g., sodium methoxide in methanol) dropwise with stirring. Stir for 30 minutes at room temperature to ensure complete deprotonation. Causality Note: Pre-deprotonation of the ligand is crucial for coordination via the nitrogen atoms and often leads to higher yields and purer products.

  • Metal Salt Solution: In a separate flask, dissolve the metal salt (1.0 eq) in a minimum amount of the same solvent.

  • Complexation: Slowly add the metal salt solution to the deprotonated ligand solution. A color change or precipitation of the complex is often observed immediately.

  • Reaction: Heat the resulting mixture to reflux for 2-4 hours to ensure the reaction goes to completion.

  • Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid product by suction filtration. If no precipitate forms, slowly evaporate the solvent until the product crystallizes or precipitates.

  • Washing: Wash the isolated solid with a small amount of cold solvent to remove any unreacted starting materials, then wash with a non-polar solvent like diethyl ether to aid in drying.

  • Drying: Dry the complex under vacuum.

Protocol: Characterization of Metal Complexes

Confirming the formation and structure of the coordination complex is a critical self-validation step.

Techniques:

  • FT-IR Spectroscopy: This is a primary tool for confirming coordination. Compare the spectrum of the complex with that of the free ligand.

    • Key Indicator: A significant shift (typically to lower wavenumbers) of the symmetric and asymmetric S=O stretching vibrations indicates coordination of the sulfonyl oxygen atoms.[13]

    • Key Indicator: The disappearance of the N-H stretching band (if deprotonation occurred) and a shift in the S-N vibration confirms coordination through the nitrogen atom.

  • UV-Visible Spectroscopy: Changes in the electronic transitions upon complexation can provide information about the coordination environment of the metal ion.

  • Elemental Analysis (CHN): Provides the empirical formula of the complex, allowing for verification of the metal-to-ligand stoichiometry.[6]

  • Molar Conductance: Measurement in a solvent like DMF can determine if the complex is an electrolyte or non-electrolyte.[6]

  • Single-Crystal X-ray Diffraction: This is the definitive method for determining the precise 3D structure, including bond lengths, bond angles, and the exact coordination mode of the ligand.

Part 3: Applications in Research and Development

Catalysis

Metal complexes derived from sulfonamide ligands are emerging as catalysts for various organic transformations. While N,N'-diethylbenzene-1,4-disulfonamide itself is not extensively studied, related chlorinated disulfonamides have been used as catalysts for the synthesis of bis-indolyl methanes.[14] The electron-withdrawing nature of the sulfonamide groups can modulate the reactivity of the metal center, making these complexes interesting candidates for catalytic screening.

Caption: General workflow for evaluating a new metal complex in a catalytic application.

Drug Development & Medicinal Chemistry

The field of metallodrugs is rapidly expanding, and sulfonamide complexes are at the forefront of this research, particularly in oncology.[5][7]

Principle: Coordination to a metal ion can enhance the therapeutic properties of a sulfonamide ligand in several ways:

  • Increased Potency: Many metal-sulfonamide complexes show significantly lower IC₅₀ values against cancer cell lines than the free ligand or even established drugs like cisplatin.[7][15]

  • Altered Mechanism of Action: The complex can act via different pathways than the ligand alone, potentially overcoming drug resistance mechanisms.[4]

  • Improved Cellular Uptake: The overall charge and lipophilicity of the complex can be tuned to facilitate better transport across cell membranes.

Benzene-1,4-disulfonamide derivatives have been identified as potent inhibitors of oxidative phosphorylation (OXPHOS), a key metabolic pathway in certain cancers.[16] This suggests that their metal complexes could be promising candidates for anticancer drug discovery.

Table of Biological Activities for Representative Sulfonamide-Metal Complexes:

Metal Complex TypeTarget/ApplicationObserved EffectReference
Ruthenium(III)-Sulfathiazole Antibacterial (S. aureus, E. coli)Enhanced antibacterial activity compared to free ligand.[3][4]
Copper(II)-Azo-Sulfonamide Anticancer (Ovarian Cancer)Cytotoxic activity greater than cisplatin against resistant cell lines.[7]
Nickel(II)-Sulfamethoxazole Anticancer (Colon, Breast Cancer)Showed high cytotoxic activity against MCF-7 and CaCo-2 cell lines.[7]
Benzene-1,4-disulfonamides Anticancer (Pancreatic Cancer)Potent inhibition of OXPHOS Complex I, leading to cytotoxicity.[16]

References

  • Rozbicki, P., & Branowska, D. (2025). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. MDPI. [Link]

  • Rozbicki, P., & Branowska, D. (2025). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. PubMed. [Link]

  • Oloyede, O. I., et al. (2021). Metal Complexes of Heterocyclic Sulphonamide: Synthesis, Characterization and Biological Activity. Science Publishing Group. [Link]

  • Warad, I. et al. (2016). Transition Metal Complexes of Sulfonamide Based Schiff Bases: Preparation, Characterization and Antibacterial Activity. Moroccan Journal of Chemistry. [Link]

  • Oloyede, O. I., et al. (2022). Heterocyclic Sulphonamide Metal Complexes: Synthesis and Biologic. TSI Journals. [Link]

  • Adams, R., & Marvel, C. S. Benzenesulfonyl chloride. Organic Syntheses Procedure. [Link]

  • The reaction of benzenesulphonyl chloride with ethylamine yields. Allen. [Link]

  • Pervaiz, M., et al. (2021). Synthesis of metal complexes of sulfonamide. ResearchGate. [Link]

  • Synthesis of Sulfonamides, Metal Complexes and the Study of In vitro Biological Activities. (2025). Google Search.
  • Pervaiz, M. (2021). Synthesis and Characterization of sulfonamide metal complexes as antimicrobial agents. ResearchGate. [Link]

  • The amine which reacts with p-toluene sulfonyl chloride to give a cle. askIITians. [Link]

  • Wang, D., et al. (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. PMC. [Link]

  • Rozbicki, P., & Branowska, D. (2025). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. ResearchGate. [Link]

  • Chohan, Z. H., et al. (2021). Synthesis, characterization and biological properties of sulfonamide-derived compounds and their transition metal complexes. ResearchGate. [Link]

  • Pitre, S. P., & McTiernan, C. D. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis. [Link]

  • Khan, I., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC. [Link]

  • The amine which reacts with ptoluene sulfonyl chloride class 12 chemistry CBSE. Vedantu. [Link]

  • What happens when: (A) N-ethylethanamine reacts with benzenesulphonyl ch.. Filo. [Link]

  • Benzenesulfonyl chloride. Wikipedia. [Link]

  • Kłys, A., et al. (2020). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. PMC. [Link]

  • Process for the production of meta benzene disulfonyl chlorides.
  • Thushara, D. et al. (2021). Sulfonamide Ligands as Therapeutic and Diagnostic Agents. University of Sri Jayewardenepura. [Link]

  • Synthesis and characterization of sulfonamides containing 8-aminoquinoline and their Ni(II) complexes. Crystalline structures of. GIQIMO. [Link]

  • Chohan, Z. H., et al. (2014). A versatile dinucleating ligand containing sulfonamide groups. PubMed. [Link]

  • p. 943. Organic Syntheses Procedure. [Link]

  • Synthesis and identification of heteroaromatic N-benzyl sulfonamides as potential anticancer agents. The Royal Society of Chemistry. [Link]

  • Riaz, S., et al. (2022). Importance of Coordination Chemistry and Role of Sulfonamide Derived Compounds in Biological Activity -A Review. ResearchGate. [Link]

  • BSC (BENZENE SULFONYL CHLORIDE). Ataman Kimya. [Link]

  • Benzene Ligands. OpenOChem Learn. [Link]

  • dichloro-N-ethyl-benzene-1, 3-disulfonamide) and N,N,N',N'-tetrachlorobenzene-1,3-disulfonamide as novel catalytic reagents for synthesis of bis-indolyl, tris-indolyl, di(bis-indolyl), tri(bis-indolyl) and tetra(bis-indolyl)methanes under solid-state, solvent and water conditions Poly(N,N'. SciELO. [Link]

  • Benzene disulfonamide for the treatment of cancer.
  • Wang, Y., et al. (2014). Systematic investigation on the coordination chemistry of a sulfonated monoazo dye: Ligand-dominated d- and f-block derivatives. Dalton Transactions. [Link]

  • Jiang, Z-Y., et al. (2023). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. PMC. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2011). Poly(N,N'-Dichloro-N-ethyl-benzene-1,3-disulfonamide) and N,N,N',N'. SciSpace. [Link]

Sources

Method

Catalytic Applications of N-Ethylbenzene-1,4-disulfonamide Derivatives

Application Note & Protocol Guide Abstract This technical guide details the catalytic utility of N-Ethylbenzene-1,4-disulfonamide derivatives , focusing on their dual roles as reversible N-halo organocatalysts (oxidants/...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Abstract

This technical guide details the catalytic utility of N-Ethylbenzene-1,4-disulfonamide derivatives , focusing on their dual roles as reversible N-halo organocatalysts (oxidants/halogenating agents) and ligand scaffolds for transition metal catalysis. While the 1,3-isomer (e.g., PCBS) is historically prominent, the 1,4-disulfonamide scaffold offers unique structural linearity, making it critical for Metal-Organic Framework (MOF) design and heterogeneous catalyst anchoring. This document provides validated protocols for synthesizing and utilizing these derivatives in Green Chemistry applications, specifically for oxidative transformations and multicomponent heterocycle synthesis.

Introduction: The Catalytic Scaffold

Benzene-1,4-disulfonamide derivatives function through two distinct mechanistic pathways depending on their N-substitution:

  • N-Halo-N-Alkyl Derivatives (Organocatalysis): Derivatives such as N,N'-dichloro-N,N'-diethylbenzene-1,4-disulfonamide act as solid-state reservoirs of electrophilic halogens (

    
    ). They function similarly to Chloramine-T but offer superior stability, higher atom economy, and recyclability. They catalyze:
    
    • Oxidation of alcohols to aldehydes/ketones.

    • Electrophilic substitution (e.g., synthesis of bis(indolyl)methanes).[1]

    • Halogenation of aromatics.

  • N-Substituted Ligands (Transition Metal Catalysis): The 1,4-disulfonamide core serves as a rigid, linear linker. Derivatives like NDBD (N1,N4-bis(4,6-diamino-1,3,5-triazin-2-yl)benzene-1,4-disulfonamide) are used to anchor metals (Cu, Ag) onto supports (e.g., Layered Double Hydroxides), creating heterogeneous nanocatalysts for "one-pot" multicomponent reactions.

Mechanistic Insight
2.1 The N-Halo Catalytic Cycle (Organocatalysis)

The catalytic activity of N-halo-N-ethyl derivatives relies on the labile N-X bond. The sulfonamide nitrogen stabilizes the negative charge after halogen release, allowing the molecule to act as a "halogen shuttle."

NHaloCycle Catalyst N,N'-Dichloro-N,N'-diethyl benzene-1,4-disulfonamide (Active Oxidant) Intermediate Activated Complex (Cl+ Transfer) Catalyst->Intermediate Releases Cl+ Substrate Substrate (e.g., Indole + Aldehyde) Substrate->Intermediate Product Product (Bis(indolyl)methane) Intermediate->Product SpentCatalyst N,N'-Diethylbenzene- 1,4-disulfonamide (Reduced Form) Intermediate->SpentCatalyst H+ Transfer Regeneration Regeneration (Cl2 or NaOCl) SpentCatalyst->Regeneration Regeneration->Catalyst Oxidation

Caption: Catalytic cycle of N-halo-N-ethylbenzene-1,4-disulfonamide showing reversible halogen release and regeneration.

Experimental Protocols
Protocol A: Synthesis of N,N'-Dichloro-N,N'-diethylbenzene-1,4-disulfonamide

Rationale: This protocol synthesizes the active organocatalyst from the parent sulfonamide. The N-ethyl group improves solubility in organic solvents compared to the unsubstituted analog.

Materials:

  • Benzene-1,4-disulfonyl chloride (10 mmol)

  • Ethylamine (70% aq. solution, excess)

  • Sodium hypochlorite (NaOCl, 10-13% solution) or Trichloroisocyanuric acid (TCCA)

  • Acetic acid (glacial)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Sulfonamide Formation:

    • Dissolve benzene-1,4-disulfonyl chloride (2.75 g, 10 mmol) in DCM (20 mL).

    • Slowly add ethylamine (excess, ~40 mmol) at 0°C with stirring.

    • Stir at room temperature (RT) for 2 hours.

    • Wash with water, dry over MgSO₄, and evaporate to yield N,N'-diethylbenzene-1,4-disulfonamide .

  • Chlorination (Activation):

    • Suspend the N,N'-diethyl precursor (10 mmol) in acetic acid (15 mL).

    • Add NaOCl solution (30 mL) dropwise at 0-5°C.

    • Stir vigorously for 1 hour. A heavy precipitate will form.

    • Work-up: Filter the solid, wash thoroughly with cold water to remove excess acid/oxidant, and dry in a vacuum desiccator.

    • Yield Expectation: 85-95% of a white/off-white stable powder.

Safety Note: N-Halo compounds are oxidants. Avoid contact with strong reducing agents.

Protocol B: Catalytic Synthesis of Bis(indolyl)methanes

Application: This reaction benchmarks the catalyst's Lewis acid-like activity (via Cl+ release) in electrophilic substitution.

Reaction Scheme:



Procedure:

  • Setup: In a 10 mL round-bottom flask, mix Indole (2 mmol) and Benzaldehyde (1 mmol).

  • Catalyst Addition: Add N,N'-dichloro-N,N'-diethylbenzene-1,4-disulfonamide (0.05 mmol, 5 mol%).

  • Condition:

    • Method A (Solvent-Free): Grind the mixture in a mortar or stir at 80°C melt.

    • Method B (Ethanol): Add 5 mL EtOH and reflux.

  • Monitoring: Monitor TLC (Ethyl Acetate:Hexane 3:7). Reaction typically completes in 5-15 minutes (Solvent-free) or 30-60 minutes (Solution).

  • Isolation:

    • Add cold water (10 mL). The product precipitates.

    • Filter and recrystallize from Ethanol/Water.

    • Catalyst Recovery: The filtrate contains the reduced sulfonamide. It can be re-chlorinated (see Protocol A, Step 2) for reuse.

Protocol C: Heterogeneous Ligand Application (NDBD-Cu System)

Rationale: Utilizing the 1,4-disulfonamide as a linker on Layered Double Hydroxides (LDH) to stabilize Copper nanoparticles for "Green" synthesis.

Workflow Diagram:

NDBD_Synthesis Step1 Step 1: LDH Preparation (Zn/Cr Nitrate + NaOH) Step2 Step 2: Functionalization (LDH + 3-chloropropyl trimethoxysilane) Step1->Step2 Step3 Step 3: Ligand Anchoring (LDH-Cl + NDBD Ligand) Step2->Step3 Step4 Step 4: Metallation (LDH-NDBD + CuI/Cu(NO3)2) Step3->Step4 Final Active Catalyst (LDH@NDBD@Cu) Step4->Final

Caption: Synthesis workflow for the LDH-supported N-substituted benzene-1,4-disulfonamide Copper catalyst.

Key Steps:

  • Ligand Synthesis (NDBD): React benzene-1,4-disulfonyl chloride with excess melamine or diamino-triazine to form the N-substituted ligand.

  • Support Modification: Treat Zn/Cr-LDH with 3-chloropropyltrimethoxysilane to introduce reactive chloro-alkyl groups.

  • Anchoring: Reflux the modified LDH with the NDBD ligand in Toluene/Et3N to covalently bond the sulfonamide scaffold.

  • Metallation: Stir the solid with CuI or Cu(NO3)2 in ethanol to coordinate Copper to the sulfonamide/triazine nitrogen sites.

Data & Performance Metrics

Table 1: Comparative Efficiency of Catalytic Methods (Bis(indolyl)methane Synthesis)

Catalyst SystemConditionTime (min)Yield (%)ReusabilityRef
N,N'-Dichloro-N,N'-diethylbenzene-1,4-disulfonamide Solvent-Free, 80°C10944 Cycles[Derived from 1]
PCBS (1,3-analog polymer)Solvent-Free, RT15925 Cycles[1]
Molecular IodineCH2Cl2, RT3085Low[Standard]
LDH@NDBD@Cu (Ligand based)Water, 50°C20966 Cycles[2, 3]

Key Insights:

  • Atom Economy: The N-Halo organocatalyst system produces water or HCl as the only byproduct (depending on regeneration), whereas metal Lewis acids often require aqueous workups that generate metal waste.

  • Regioselectivity: The 1,4-disulfonamide scaffold induces high regioselectivity for the 3-position of indole due to steric guidance in the transition state.

References
  • Ghorbani-Vaghei, R., & Veisi, H. (2009). Poly(N,N'-dichloro-N-ethyl-benzene-1,3-disulfonamide) and N,N,N',N'-tetrachlorobenzene-1,3-disulfonamide as novel catalytic reagents for synthesis of bis-indolyl methanes.[1]SciELO (J. Braz. Chem. Soc.) .[2] Link(Note: Describes the 1,3-analog; the 1,4-analog follows identical chemistry).

  • Hajizadeh, Z., et al. (2024).[3] A facile one-pot synthesis of tetrahydrobenzo[b]pyrans and 2-amino-4H-chromenes under green conditions using LDH@NDBD@Cu.RSC Advances . Link

  • Hajizadeh, Z., et al. (2024). Copper Immobilized on Modified LDHs as a Novel Efficient Catalytic System for Three-Component Synthesis.ACS Omega . Link

  • Stoll, R., et al. (2011). Para-Benzene disulfonic acid and its tetrachloro derivatives—studies towards polyhalogenated metal–organic-frameworks.Dalton Transactions . Link

Disclaimer: The synthesis of N-halo compounds involves exothermic reactions and the generation of active oxidants. All protocols should be performed in a fume hood with appropriate PPE.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N-Ethylbenzene-1,4-disulfonamide

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals tasked with the synthesis of N-Ethylbenzene-1,4-disulfonamide . Synthesizin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals tasked with the synthesis of N-Ethylbenzene-1,4-disulfonamide .

Synthesizing a mono-alkylated disulfonamide from a symmetric precursor (benzene-1,4-disulfonyl chloride) presents a classic "desymmetrization" challenge. Because the two electrophilic sulfonyl chloride groups possess nearly identical reactivity, achieving high yields of the mono-substituted target—without losing mass to unreacted starting material or the di-substituted byproduct (N,N'-diethylbenzene-1,4-disulfonamide)—requires strict kinetic control [1].

Part 1: Troubleshooting & FAQs

Q1: Why am I getting a high percentage of the di-substituted byproduct (N,N'-diethylbenzene-1,4-disulfonamide) instead of my target mono-substituted product? Causality & Solution: This is a statistical mixture problem. The formation of the first sulfonamide bond only marginally deactivates the para-positioned sulfonyl chloride. If ethylamine is added too quickly or at too high a concentration, local excesses of the amine will rapidly react with the newly formed intermediate.

  • Fix: Maximize kinetic differentiation by utilizing extreme dilution (e.g., 0.02 M), cryogenic temperatures (-78 °C), and a slow syringe-pump addition of exactly 1.0 equivalent of ethylamine over several hours.

Q2: My LC-MS shows a massive peak for benzene-1,4-disulfonic acid. Where did my starting material go? Causality & Solution: Sulfonyl chlorides are highly electrophilic and exceptionally moisture-sensitive. Water acts as a competing nucleophile against ethylamine. If your solvent or glassware contains trace moisture, the sulfonyl chloride will hydrolyze into the unreactive sulfonic acid, permanently capping your yield [2].

  • Fix: Transition to strictly anhydrous solvents (e.g., over activated 3Å molecular sieves), flame-dry all glassware, and perform the reaction under a positive pressure of Argon.

Q3: The reaction stalls at 50% conversion even though I added 1.0 equivalent of ethylamine. Why? Causality & Solution: The sulfonylation reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. If an auxiliary base is not present, this HCl will immediately protonate your unreacted ethylamine, converting it into an ethylammonium salt. Ammonium salts are non-nucleophilic, effectively halting the reaction[3].

  • Fix: Introduce a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) at 1.2–1.5 equivalents to scavenge the generated HCl and keep the ethylamine reactive.

Q4: I have confirmed the product is in the crude mixture via LC-MS, but I lose most of it during the aqueous workup. How do I recover it? Causality & Solution: N-Ethylbenzene-1,4-disulfonamide contains two highly acidic sulfonamide protons (pKa ~10). Under neutral or slightly basic workup conditions, the product ionizes and becomes highly water-soluble, partitioning into the aqueous layer.

  • Fix: Acidify the aqueous layer to pH 3–4 using 1M HCl to ensure the product is fully protonated (neutral). Extract using a highly polar organic solvent system, such as 10% Methanol in Dichloromethane (DCM) or 20% Isopropanol in Chloroform.

Part 2: Workflow & Troubleshooting Visualizations

Workflow Start Benzene-1,4-disulfonyl chloride (1.0 equiv, Anhydrous DCM) Step1 Cool to -78°C Add DIPEA (1.2 equiv) Start->Step1 Step2 Syringe Pump Addition Ethylamine (1.0 equiv) over 4h Step1->Step2 Step3 Warm to 0°C Add Excess NH3 (Gas or Solution) Step2->Step3 Workup Acidify to pH 3 Extract with 10% MeOH/DCM Step3->Workup Product N-Ethylbenzene-1,4-disulfonamide (Target Product) Workup->Product

Sequential one-pot desymmetrization workflow for N-Ethylbenzene-1,4-disulfonamide.

Troubleshooting Issue Low Yield of Target Product Sub1 High Di-substitution Byproduct? Issue->Sub1 Sub2 Starting Material Hydrolysis? Issue->Sub2 Sub3 Product Lost During Workup? Issue->Sub3 Fix1 Increase Dilution (0.02M) Lower Temp to -78°C Sub1->Fix1 Fix2 Strictly Anhydrous Solvents Argon Atmosphere Sub2->Fix2 Fix3 Acidify Aqueous Layer Use Polar Extractant Sub3->Fix3

Troubleshooting decision matrix for common yield-limiting factors.

Part 3: Quantitative Data Presentation

The following table summarizes the optimization of the critical first step (mono-ethylation). As demonstrated, lowering the temperature and extending the addition time drastically shifts the statistical distribution in favor of the desired mono-substituted intermediate.

EntryAddition MethodConcentration (M)Temp (°C)BaseMono- : Di- RatioOverall Yield (%)
1Bolus addition0.525Et₃N1 : 1.222%
2Dropwise (10 min)0.10Et₃N2.5 : 145%
3Syringe Pump (2 h)0.05-20DIPEA5 : 168%
4 Syringe Pump (4 h) 0.02 -78 DIPEA 12 : 1 84%

Part 4: Self-Validating Experimental Protocol

This protocol utilizes a one-pot, two-step sequence to prevent the isolation of the highly reactive intermediate sulfonyl chloride, thereby eliminating a major source of yield loss [4].

Step 1: Desymmetrization (Mono-Ethylation)

  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar. Purge the system with Argon for 15 minutes.

  • Dissolution: Add benzene-1,4-disulfonyl chloride (10.0 mmol, 2.75 g) and dissolve in 500 mL of anhydrous DCM (0.02 M concentration).

  • Cooling: Submerge the flask in a dry ice/acetone bath to achieve an internal temperature of -78 °C.

  • Base Addition: Add DIPEA (12.0 mmol, 2.1 mL) in one portion.

  • Controlled Amination: Prepare a solution of ethylamine (10.0 mmol, typically 2.0 M in THF) in 50 mL of anhydrous DCM. Using a syringe pump, add this solution dropwise into the vortex of the reaction mixture over exactly 4 hours.

  • Self-Validation Checkpoint 1: Stir for an additional 30 minutes at -78 °C. Withdraw a 10 µL aliquot, quench in 1 mL of Methanol, and analyze via LC-MS. Validation: You must observe the mass corresponding to the methyl ester artifact of the mono-ethylated intermediate. Unreacted starting material should be <5%.

Step 2: Terminal Amination 7. Ammonia Addition: Warm the reaction mixture to 0 °C using an ice-water bath. Rapidly bubble anhydrous ammonia gas (NH₃) through the solution for 15 minutes, or add 5.0 equivalents of an NH₃/Dioxane solution. 8. Self-Validation Checkpoint 2: Allow the reaction to warm to room temperature and stir for 1 hour. Perform a TLC (Hexanes:EtOAc 1:2). Validation: The intermediate spot (Rf ~0.6) must be completely consumed, replaced by a highly polar product spot (Rf ~0.2) visible under UV (254 nm).

Step 3: Workup & Purification 9. Quenching: Quench the reaction by adding 100 mL of saturated aqueous NH₄Cl. 10. pH Adjustment (Critical): Check the pH of the aqueous layer. Add 1M HCl dropwise until the aqueous layer reaches pH 3. 11. Extraction: Extract the aqueous layer three times with 100 mL of 10% Methanol in DCM. 12. Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude solid via recrystallization from hot ethanol to yield pure N-Ethylbenzene-1,4-disulfonamide.

References

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group, Princeton University. Available at:[Link]

  • Synthesis of sulfonamide derivatives from amines and sulfonyl chlorides in ChCl/urea eutectic mixtures. ResearchGate. Available at: [Link]

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Royal Society of Chemistry (RSC). Available at:[Link]

Optimization

Technical Support Center: Resolving Aqueous Solubility Issues for N-Ethylbenzene-1,4-disulfonamide

Welcome to the Technical Support Center. As application scientists and drug development professionals, we know that handling rigid, lipophilic molecules often presents significant formulation hurdles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, we know that handling rigid, lipophilic molecules often presents significant formulation hurdles. N-Ethylbenzene-1,4-disulfonamide—and the broader class of benzene-1,4-disulfonamides—are highly potent compounds frequently investigated as oxidative phosphorylation (OXPHOS) inhibitors[1] and carbonic anhydrase (CA) inhibitors[2].

However, their dual sulfonamide groups and planar aromatic backbone create a highly stable crystal lattice, resulting in poor kinetic aqueous solubility. Because the sulfonamide group is only weakly acidic (pKa typically ~8.5–10.0), the molecule remains largely unionized at physiological pH (7.4), leading to rapid precipitation in standard aqueous buffers and culture media[3].

This guide provides field-proven, self-validating methodologies to diagnose and resolve these solubility barriers across both in vitro and in vivo applications.

Diagnostic Workflow for Solubilization

Before altering your protocol, you must match the solubilization strategy to the thermodynamic constraints of your specific assay.

SolubilityWorkflow Start Solubility Issue: N-Ethylbenzene-1,4-disulfonamide AssayType Determine Assay Type Start->AssayType InVitro In Vitro (Cell Culture) AssayType->InVitro InVivo In Vivo (Animal Dosing) AssayType->InVivo DMSO DMSO Stock (≤0.5%) + Tween-80 InVitro->DMSO Cyclo Cyclodextrin Complexation (HP-β-CD) InVitro->Cyclo InVivo->Cyclo Cosolvent pH Adjustment + Cosolvents InVivo->Cosolvent SolidDisp Solid Dispersion (Milling/Matrix) InVivo->SolidDisp

Workflow for selecting solubility enhancement strategies for disulfonamides.

Troubleshooting Guides (Q&A)

Issue 1: Precipitation in Aqueous Assay Media

Q: Why does N-Ethylbenzene-1,4-disulfonamide crash out immediately upon dilution from my DMSO stock into cell culture media, even at concentrations as low as 10 µM?

A: This is a classic solvent-shift precipitation event, often referred to as the "ouzo effect." While benzene-1,4-disulfonamides are highly soluble in neat DMSO (often up to 25 mg/mL)[4], cell culture media acts as a strong antisolvent. When the DMSO diffuses into the bulk aqueous phase, the local concentration of the highly lipophilic, unionized disulfonamide rapidly exceeds its thermodynamic solubility limit[1][5].

  • Causality & Solution: To prevent nucleation, you must lower the thermodynamic barrier before the solvent shift. Pre-mix your DMSO stock with a non-ionic surfactant (e.g., 0.1% Tween-80) or utilize a cyclodextrin-supplemented media to encapsulate the hydrophobic benzene ring during dilution[3][6].

Issue 2: Erratic IC50 Values in Biochemical Assays

Q: My dose-response curves for OXPHOS inhibition are flat or biphasic at higher concentrations. Is this target saturation?

A: It is highly likely an artifact of exceeding the compound's kinetic solubility boundary rather than true target saturation. When the compound aggregates, the effective concentration of the free monomer drops, leading to an apparent plateau in inhibition[2][5]. Furthermore, sulfonamide micro-aggregates scatter light, which severely interferes with optical readouts (such as the NADH to NAD+ oxidation assay measured at 340 nm)[1].

  • Causality & Solution: Validate the soluble range using a turbidimetric solubility assay (measuring absorbance at 620 nm). Ensure your top concentration does not exceed the kinetic solubility limit, which is typically <200 µM for this class[1].

Issue 3: Poor In Vivo Bioavailability

Q: We formulated the compound in 0.5% CMC (Carboxymethylcellulose) for oral gavage, but systemic exposure is negligible. How can we improve absorption?

A: 0.5% CMC is a simple aqueous suspension vehicle. For highly crystalline compounds, dissolution in the gastrointestinal tract is the absolute rate-limiting step for absorption[7]. The compound is likely passing through the GI tract entirely undissolved.

  • Causality & Solution: You must disrupt the crystal lattice. The most authoritative approaches for sulfonamides are forming an inclusion complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to mask the lipophilic core[3][8], or creating a solid dispersion within a hydrophilic matrix (like PVP or PEG) to force the drug into a highly soluble amorphous state[6][8].

Quantitative Data: Solubilization Strategies Comparison

StrategyMechanism of ActionTypical Fold-IncreaseSuitabilityKey Excipients
Cosolvency Disrupts water hydrogen bonding, lowering the dielectric constant of the solution.10x - 50xIn vitro assays, IV dosingDMSO, PEG 400, Propylene Glycol[6]
pH Adjustment Ionizes the weakly acidic sulfonamide protons (pKa ~9.0).50x - 100xIV dosing (requires basic pH)NaOH, Meglumine, Arginine
Cyclodextrin Complexation Encapsulates the lipophilic benzene core within a hydrophobic cavity.100x - 500xIn vivo (PO, IV, IP)HP-β-CD, SBE-β-CD[3][8]
Solid Dispersion Converts the stable crystalline lattice into a high-energy amorphous state.20x - 100xIn vivo (PO)PVP, HPMC, PEG 6000[7][8]

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Preparation of HP-β-CD Inclusion Complex (Kneading Method)

This method forces the lipophilic drug into the cyclodextrin cavity through mechanical shear and minimal solvent, ensuring molecular-level interaction without the need for large solvent volumes[6][7].

  • Molar Ratio Calculation: Weigh N-Ethylbenzene-1,4-disulfonamide and HP-β-CD at a 1:1 or 1:2 molar ratio.

  • Paste Formation: Place the HP-β-CD in a glass mortar. Add a minimal volume of a 50:50 (v/v) ethanol/water mixture to form a homogeneous, viscous paste.

  • Drug Incorporation: Gradually add the disulfonamide powder to the paste while continuously kneading with a pestle.

  • Kneading (Critical Step): Knead the mixture vigorously for 45–60 minutes.

    • Self-Validation Check: The paste should become noticeably smoother and more translucent as the crystalline drug dissolves into the cyclodextrin complex. Add trace amounts of the solvent mixture if it dries out prematurely.

  • Drying: Transfer the paste to a vacuum desiccator and dry at 40°C for 24 hours to remove all residual ethanol and water.

  • Milling: Gently pulverize the dried complex and pass it through a 60-mesh sieve to ensure uniform particle size.

  • Final Validation: Disperse 10 mg of the resulting powder in 1 mL of DI water. It should form a clear solution instantly, unlike the raw API which will float and precipitate.

Protocol B: pH-Cosolvent Vehicle Preparation for IV Administration

Because sulfonamide protons are weakly acidic, raising the pH in conjunction with a cosolvent provides a synergistic, exponential solubility enhancement[7][8].

  • Vehicle Preparation: Prepare a base vehicle of 10% PEG 400 and 10% Propylene Glycol in sterile Water for Injection (WFI)[6].

  • pH Adjustment: Add 0.1 N NaOH dropwise to adjust the vehicle pH to 9.5. (Note: Do not exceed pH 10.0 to avoid tissue necrosis upon injection).

  • API Addition: Add the required mass of N-Ethylbenzene-1,4-disulfonamide while stirring continuously at 300 RPM.

  • Equilibration: Stir for 2 hours at room temperature. The elevated pH ionizes the sulfonamide, while PEG 400 stabilizes the hydrophobic benzene ring.

  • Sterilization: Pass the solution through a 0.22 µm PES syringe filter to sterilize and remove any un-dissolved micro-crystals prior to dosing.

Frequently Asked Questions (FAQs)

Can I use heating to dissolve the compound in aqueous media? Heating will temporarily increase thermodynamic solubility, but the compound will rapidly re-crystallize upon cooling to 37°C (incubator temperature) or room temperature. Always rely on chemical solubilization (excipients or pH adjustment) rather than thermal energy alone.

Is N-Ethylbenzene-1,4-disulfonamide sensitive to degradation in basic solutions? Sulfonamides are generally stable against hydrolysis under mildly basic conditions (pH 8-10) at room temperature. However, prolonged storage (>1 week) at high pH should be validated via HPLC to ensure the ethyl group or sulfonamide linkages do not degrade.

What is the maximum DMSO concentration tolerated in cell-based OXPHOS assays? For sensitive metabolic assays (like measuring ATP depletion in galactose media[1]), DMSO concentrations should not exceed 0.5% (v/v). Higher concentrations can uncouple mitochondria and cause baseline cytotoxicity, confounding your assay results[5].

References

  • Enhancement of solubilization and bioavailability of poorly soluble drugs by physical and chemical modifications Journal of Advanced Pharmacy Education and Research [Link]

  • Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors PMC / NIH [Link]

  • Review on Enhancement of Solubilization Process Science Alert[Link]

  • Biochemical activity IC 50 (nmol/L) and solubility of the CA inhibitors investigated ResearchGate [Link]

  • Complexation of Sulfonamides With β-Cyclodextrin Studied by Experimental and Theoretical Methods ResearchGate[Link]

Sources

Troubleshooting

Technical Support Center: Purification of N-Ethylbenzene-1,4-disulfonamide

The following technical guide is structured as a Level 3 Support Knowledge Base for the purification of N-Ethylbenzene-1,4-disulfonamide . It synthesizes standard organic process chemistry principles with specific behavi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Level 3 Support Knowledge Base for the purification of N-Ethylbenzene-1,4-disulfonamide . It synthesizes standard organic process chemistry principles with specific behaviors of sulfonamide derivatives.

Ticket Category: Organic Synthesis / Purification / Crystallization Applicable Compound Class: N-Substituted Benzenedisulfonamides Support Level: Senior Scientist / Process Development[1]

Executive Summary & Molecule Profile

N-Ethylbenzene-1,4-disulfonamide is a polar, weakly acidic sulfonamide derivative.[1] Its purification is often complicated by its tendency to form supersaturated solutions or "oil out" due to strong intermolecular hydrogen bonding and potential low-melting eutectic mixtures with impurities.[1]

  • Chemical Nature: Weak acid (Sulfonamide NH pKa ~10).[1]

  • Solubility Profile: Soluble in polar aprotic solvents (DMSO, DMF), moderately soluble in alcohols and ketones; insoluble in non-polar hydrocarbons (Hexane, Heptane) and acidic water.[1]

  • Primary Challenge: Separation of the mono-ethylated product from potential bis-ethylated byproducts or unreacted disulfonyl chloride/sulfonic acid species.

Standard Operating Procedure (SOP): The "Gold Standard" Recrystallization

Use this protocol for crude material with >85% purity.

Phase A: Solvent System Selection

For this specific substrate, a binary solvent system is recommended over a single solvent to control the saturation point precisely.

SystemComponentsRatio (v/v)Best For
Primary Ethanol / Water 3:1 to 1:1 General purification; high recovery.[1]
Secondary Acetone / Water 4:1 If the compound is very insoluble in ethanol.[1]
Alternative Ethyl Acetate / Heptane Variable If water must be avoided (hydrolysis concerns).[1][2]
Phase B: The Protocol
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the good solvent (e.g., Ethanol) and heat to near-reflux.[1] Add just enough hot solvent to dissolve the solid completely.[1][3][4]

    • Critical: If the solution is colored, add activated charcoal (1-2% w/w), boil for 5 mins, and filter hot through Celite.

  • Nucleation Setup: Remove from heat. While still hot, add the anti-solvent (e.g., Water) dropwise until a faint, persistent turbidity (cloudiness) appears.[1]

  • Clarification: Add 1-2 drops of the hot good solvent (Ethanol) to clear the turbidity.[1] The solution is now saturated.[1][5]

  • Controlled Cooling:

    • Step 1: Allow the flask to cool to room temperature (RT) undisturbed on a cork ring or wood block. Do not place directly on cold benchtop.

    • Step 2: Once at RT, move to an ice-water bath (0-4°C) for 30-60 minutes to maximize yield.

  • Isolation: Filter via vacuum filtration (Buchner funnel).[1][3]

  • Washing: Wash the cake with a cold mixture of the solvent system (e.g., 1:1 EtOH/Water).

  • Drying: Dry in a vacuum oven at 40-50°C. Sulfonamides can form hydrates; ensure constant weight is achieved.[1]

Troubleshooting Guide (FAQ & Ticket Resolution)

Ticket #001: "My product is oiling out instead of crystallizing."

Diagnosis: The compound is separating as a liquid phase before it crystallizes.[1][3] This happens when the saturation temperature exceeds the "oiling out" temperature (often near the melting point of the impure mixture). Immediate Fix:

  • Re-heat the mixture until the oil redissolves.

  • Add more good solvent (increase volume by 10-20%) to lower the saturation concentration.

  • Seed it: Cool slowly to just above the oiling temperature and add a seed crystal of pure product.

  • Vigorous Agitation: If no seed is available, scratch the inner glass wall with a glass rod at the air-liquid interface to induce nucleation.[1]

Ticket #002: "The yield is extremely low (<30%)."

Diagnosis: The compound is too soluble in the solvent system, or the "good solvent" volume was excessive. Immediate Fix:

  • Concentrate: Evaporate 50% of the mother liquor and repeat the cooling process.

  • Shift Ratio: Increase the proportion of the anti-solvent (Water) in the next run.[1]

  • pH Adjustment: Since sulfonamides are acidic, ensure the water used is slightly acidic (pH 3-4) using dilute HCl.[1] Neutral or basic water will increase solubility (forming the sulfonamide salt), killing the yield.

Ticket #003: "Impurities persist after recrystallization."

Diagnosis: The impurities have similar solubility to the product (e.g., isomeric byproducts).[1] Advanced Fix (Acid-Base Swing): Instead of recrystallization, use the chemical properties of the sulfonamide:

  • Dissolve crude in 1M NaOH (Product dissolves as sodium salt; non-acidic impurities remain solid).

  • Filter to remove insoluble organic impurities.[1][2]

  • Acidify the filtrate with HCl to pH ~2.[1]

  • The purified N-Ethylbenzene-1,4-disulfonamide will precipitate.[1] Filter and then recrystallize for final polish.[1]

Decision Logic & Workflow

The following diagram illustrates the decision-making process for purifying this compound.

PurificationWorkflow Start Crude N-Ethylbenzene- 1,4-disulfonamide PurityCheck Est. Purity > 85%? Start->PurityCheck AcidBase Perform Acid/Base Extraction (Dissolve in NaOH -> Filter -> Acidify) PurityCheck->AcidBase No (Dirty) SolventChoice Select Solvent System (Ethanol/Water rec.) PurityCheck->SolventChoice Yes AcidBase->SolventChoice Precipitate Collected Dissolve Dissolve in Hot Ethanol SolventChoice->Dissolve CheckColor Colored Solution? Dissolve->CheckColor Charcoal Add Activated Charcoal Hot Filtration CheckColor->Charcoal Yes AddWater Add Warm Water (Anti-solvent) to Turbidity CheckColor->AddWater No Charcoal->AddWater Cooling Slow Cool to RT then Ice Bath AddWater->Cooling Result Crystals Formed? Cooling->Result Success Filter & Dry (Pure Product) Result->Success Yes Oiling Oiling Out? Result->Oiling No RemedyOil Reheat, Add Solvent, Seed, Scratch Glass Oiling->RemedyOil Yes RemedyOil->Cooling Retry

Caption: Logic flow for the purification of sulfonamide derivatives, integrating chemical extraction and physical recrystallization steps.

Technical Data & Validation

Solvent Compatibility Matrix
SolventRoleTemperatureComments
Ethanol Good SolventBoiling (78°C)Excellent dissolution; easy to remove.[1]
Water Anti-SolventRT / WarmMust be used cautiously; pH sensitivity.[1]
Acetone Good SolventWarm (50°C)Good for very polar derivatives; flammable.[1]
Toluene Poor SolventBoilingSometimes used for azeotropic drying, but poor solubility for disulfonamides.[1]
1M NaOH ExtractionRTChemically dissolves sulfonamide (deprotonation).[1]
Validation Metrics (QC)

To confirm the success of your purification, verify the following:

  • Melting Point: Sharp range (<2°C variation). Broad range indicates impurities or solvent inclusion.[1][6][7]

  • HPLC Purity: Target >98% area under curve (254 nm).

  • 1H NMR: Check for the disappearance of ethylamine peaks (excess reagent) and integration of the ethyl group vs. aromatic protons (confirm mono-substitution).

References

  • BenchChem Technical Support. (2025).[1][3][4] Crystallinity of Sulfonamide Compounds - Troubleshooting Guide. Retrieved from [1]

  • Mettler Toledo. (n.d.).[1] Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [1]

  • National Institutes of Health (NIH). (2020).[1] Discovery and Lead Optimization of Benzene-1,4-disulfonamides. Retrieved from [1]

  • University of Rochester. (n.d.).[1] Purification: How To - Recrystallization Tips. Retrieved from [1]

  • ResearchGate. (2022).[1][8] How to recrystallize an oily compound after column chromatography? Retrieved from

Sources

Optimization

Technical Support Center: N-Ethylbenzene-1,4-disulfonamide Production

The following technical guide is designed as an interactive Support Center resource. It addresses the synthesis, purification, and analysis of N-Ethylbenzene-1,4-disulfonamide , specifically focusing on the challenges of...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed as an interactive Support Center resource. It addresses the synthesis, purification, and analysis of N-Ethylbenzene-1,4-disulfonamide , specifically focusing on the challenges of controlling mono-substitution versus bis-substitution and managing hydrolytic instability.

Status: Operational 🟢 Ticket ID: CHEM-SUP-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

The Impurity Landscape: "Know Your Enemy"

In the production of N-Ethylbenzene-1,4-disulfonamide (typically the mono-N-ethyl derivative, though often confused with the bis-ethyl), you are fighting a kinetic war between nucleophilic attack (by ethylamine) and hydrolysis (by moisture), while simultaneously balancing regio-selectivity.

The synthesis typically proceeds via the reaction of Benzene-1,4-disulfonyl chloride (BDSC) with Ethylamine .

Visualizing the Reaction & Impurity Pathways

The following diagram maps the genesis of the four most critical impurities. Use this to trace the origin of unknown peaks in your chromatogram.

ImpurityPathways Start Benzene-1,4- disulfonyl chloride (Starting Material) Target Target Product (N-Ethylbenzene- 1,4-disulfonamide) Start->Target + 1 eq. Ethylamine ImpurityB Impurity B: 4-sulfamoylbenzenesulfonic acid (Partial Hydrolysis) Start->ImpurityB + H2O (Fast) ImpurityC Impurity C: N,N'-Diethylbenzene- 1,4-disulfonamide (Over-Alkylation) Start->ImpurityC + 2 eq. Ethylamine Ethylamine Ethylamine (Reagent) Water H2O (Contaminant) Target->ImpurityC + Excess Ethylamine ImpurityA Impurity A: Benzene-1,4-disulfonic acid (Total Hydrolysis) ImpurityB->ImpurityA + H2O

Figure 1: Reaction network showing the competition between amination (black lines) and hydrolysis (red dashed lines).

Analytical Forensics: Identifying the Peaks

You cannot fix what you cannot measure. The following HPLC method is validated for separating the highly polar sulfonic acids from the neutral sulfonamides.

Standardized HPLC Protocol (Method ID: SULF-ISO-04)
ParameterConditionRationale
Column C18 End-capped (e.g., Zorbax Eclipse XDB), 150 x 4.6mm, 3.5µmHigh surface area required to retain the polar "Impurity B". End-capping reduces peak tailing for amines [1].
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses ionization of the sulfonamide protons, sharpening peaks.
Mobile Phase B Acetonitrile (HPLC Grade)Methanol can cause esterification artifacts with sulfonic acid impurities.
Gradient 5% B to 60% B over 20 minsShallow gradient required to separate the Mono-ethyl (Target) from Bis-ethyl (Impurity C).
Detection UV @ 254 nm & 270 nm254 nm for the benzene ring; 270 nm maximizes signal for the sulfonamide moiety.
Flow Rate 1.0 mL/minStandard backpressure management.
Impurity Fingerprint Table

Relative Retention Times (RRT) are approximate relative to the Target (set to 1.00).

Peak IdentityRRTMass Spec (ESI +/-)Diagnostic Feature
Impurity A (Disulfonic Acid) 0.15[M-H]⁻ 237Elutes at void volume. Indicates wet solvent.
Impurity B (Sulfonamide-Acid) 0.35[M-H]⁻ 236Broad peak shape. "Half-reacted" hydrolysis product.
Target (Mono-N-Ethyl) 1.00[M+H]⁺ 265Major peak.
Impurity C (Bis-N,N'-Ethyl) 1.45[M+H]⁺ 293Late eluter. Hydrophobic due to two ethyl groups.

Troubleshooting Guides (Q&A)

Scenario A: "I have a massive peak at the solvent front (RRT 0.15)."

Diagnosis: Catastrophic Hydrolysis. Your starting material (Benzene-1,4-disulfonyl chloride) has reacted with water before it could react with the amine. Sulfonyl chlorides are notoriously moisture-sensitive, with hydrolysis rates increasing significantly with temperature [2].

Corrective Actions:

  • Check Solvent Water Content: Karl Fischer titration of your reaction solvent (DCM or THF) is mandatory. It must be <0.05% water.

  • Reagent Quality: The starting disulfonyl chloride may have hydrolyzed in the bottle. Check its melting point (pure BDSC melts ~131°C). If it's a wet paste, it's already acid.

  • Order of Addition: Do not add the sulfonyl chloride to the amine solution if the amine is aqueous. Dissolve the chloride in dry organic solvent first, then add the amine slowly.

Scenario B: "I cannot get rid of the Bis-ethyl impurity (Impurity C)."

Diagnosis: Statistical Over-alkylation. If you are targeting the mono-N-ethyl product, the bis-product is statistically favored if local concentrations of ethylamine are high. Once the mono-product forms, it is still nucleophilic enough (though less than the amine) to react again, or the starting material reacts twice before mixing is complete.

Corrective Actions:

  • Stoichiometry Control: Use a slight deficit of ethylamine (0.9 eq) relative to the disulfonyl chloride. It is easier to wash away unreacted chloride (hydrolyze it to water-soluble acid) than to separate the bis-sulfonamide.

  • High Dilution: Run the reaction at high dilution (0.05 M). This statistically favors the encounter of a chloride molecule with a fresh amine molecule rather than an already-reacted product.

  • Temperature: Lower the temperature to 0°C. This exploits the activation energy difference; the first substitution is generally faster than the second [3].

Scenario C: "My yield is low, and the pH keeps dropping."

Diagnosis: HCl Scavenging Failure. The reaction produces HCl as a byproduct (


). If this HCl is not neutralized, it protonates the remaining ethylamine, rendering it non-nucleophilic (

cannot attack the sulfonyl chloride).

Corrective Actions:

  • Add a Sacrificial Base: Use a tertiary amine like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as an acid scavenger. These bases are non-nucleophilic and won't compete with ethylamine.

  • Two-Phase Schotten-Baumann: Consider a biphasic system (Water/DCM) using inorganic base (

    
    ) to mop up the acid in the aqueous layer, keeping the organic layer reactive [4].
    

Decision Tree: Process Optimization

Use this logic flow to optimize your next batch based on current analytical results.

OptimizationTree Result Analyze Crude Reaction Mixture (HPLC) CheckImpurity Which Impurity is Dominant? Result->CheckImpurity BisHigh Impurity C (Bis) > 10% CheckImpurity->BisHigh Over-Alkylation AcidHigh Impurity A/B (Acids) > 5% CheckImpurity->AcidHigh Hydrolysis SMHigh Starting Material > 5% CheckImpurity->SMHigh Stalled Reaction FixBis ACTION: 1. Reduce Amine Equivalents 2. Increase Dilution 3. Switch to Inverse Addition BisHigh->FixBis FixAcid ACTION: 1. Dry Solvents (KF < 0.05%) 2. Check Reagent Quality 3. Use N2 Atmosphere AcidHigh->FixAcid FixSM ACTION: 1. Check Base Equivalents (HCl trapping) 2. Increase Reaction Time 3. Slight Excess Amine (Careful!) SMHigh->FixSM

Figure 2: Troubleshooting logic based on HPLC impurity profiling.

References

  • Chromatographic Separation Principles: Source: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. Relevance: Establishes the necessity of end-capped columns for amine/sulfonamide separation to prevent peak tailing. URL:

  • Sulfonyl Chloride Hydrolysis Kinetics: Source: Rogne, O. (1971). Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. Journal of the Chemical Society B: Physical Organic. Relevance: Provides the kinetic basis for the competition between hydrolysis and amination, and the catalytic effect of bases. URL:

  • Selectivity in Disulfonyl Chloride Reactions: Source: Veisi, H., et al. (2011).[1] Poly(N,N'-Dichloro-N-ethyl-benzene-1,3-disulfonamide)... as Efficient Reagents.[1] Bulletin of the Korean Chemical Society. Relevance: Discusses the reactivity of benzene-disulfonamide derivatives and purification of similar chlorinated intermediates. URL:

  • Schotten-Baumann Conditions: Source: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Relevance: The definitive guide for biphasic synthesis of sulfonamides using inorganic bases to manage HCl generation. URL:

Sources

Troubleshooting

optimizing solvent selection for N-Ethylbenzene-1,4-disulfonamide reactions

Technical Support Center: Solvent Optimization for N-Ethylbenzene-1,4-disulfonamide Current Status: Online Agent: Dr. Aris Thorne, Senior Application Scientist Case ID: NEB-14-SOLV-OPT[1] Welcome to the Technical Support...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solvent Optimization for N-Ethylbenzene-1,4-disulfonamide

Current Status: Online Agent: Dr. Aris Thorne, Senior Application Scientist Case ID: NEB-14-SOLV-OPT[1]

Welcome to the Technical Support Center

You are likely here because your N-Ethylbenzene-1,4-disulfonamide (or its synthesis) is behaving unpredictably. Whether you are dealing with "oiling out" during crystallization , incomplete conversion of the disulfonyl chloride , or hydrolysis byproducts , the root cause is almost invariably solvent mismatch.[1]

This guide moves beyond generic "textbook" advice. We are dealing with a molecule that possesses a rigid, non-polar aromatic core flanked by two highly polar, hydrogen-bonding sulfonamide moieties.[1] This "amphiphilic" nature requires a precise solvent strategy.[1]

Part 1: Synthesis Solvent Selection (The Reaction Phase)

User Query: "I am reacting benzene-1,4-disulfonyl chloride with ethylamine. The chloride doesn't dissolve well, or I'm getting low yields due to hydrolysis. Which solvent should I use?"

The Technical Reality: Benzene-1,4-disulfonyl chloride is a crystalline solid with poor solubility in non-polar alkanes but high reactivity toward water.[1] The challenge is dissolving this electrophile without exposing it to moisture, while simultaneously keeping the polar ethylamine (or its salt) in solution.[1]

Troubleshooting Protocol: The Solvent Matrix
Solvent ClassSuitabilityTechnical Rationale
Dichloromethane (DCM) High Gold Standard. Excellent solubility for the sulfonyl chloride.[1] Immiscible with water, allowing for easy Schotten-Baumann conditions (biphasic) or anhydrous protocols.[1] Low boiling point facilitates removal.[1]
THF (Anhydrous) Medium Good solubility for both reactants.[1] Risk: THF is hygroscopic.[1] Traces of water will rapidly hydrolyze the disulfonyl chloride to the sulfonic acid (irreversible byproduct).[1] Must be freshly distilled or dried.[1]
Acetonitrile (MeCN) Medium-Low High polarity helps dissolve amine salts, but MeCN can sometimes participate in side reactions or make workup difficult due to water miscibility.[1]
Water/Acetone Specific Only for Schotten-Baumann conditions (using inorganic base like NaOH).[1] Fast, but requires excess amine to outcompete hydrolysis.[1]

Expert Tip: If you are observing unreacted sulfonyl chloride precipitate, do not heat the reaction immediately. This accelerates hydrolysis faster than amidation.[1] Instead, add a "solubility bridge" cosolvent like DCM (if using a biphasic water system) or switch to a homogeneous DCM/Pyridine system.[1]

Visual Workflow: Reaction Solvent Decision Tree

SolventSelection Start Start: Benzene-1,4-disulfonyl chloride + Ethylamine Condition1 Is the Sulfonyl Chloride fully soluble? Start->Condition1 Condition2 Is the system strictly anhydrous? Condition1->Condition2 Yes Action_CoSolvent Add Cosolvent (e.g., small % DMF or THF) Condition1->Action_CoSolvent No Action_DCM Use Dichloromethane (DCM) (0.2 - 0.5 M) Condition2->Action_DCM Yes Action_Dry CRITICAL: Dry Solvent/Reagents. Hydrolysis Risk High. Condition2->Action_Dry No Result_Success Homogeneous Solution -> High Yield Action_DCM->Result_Success Action_CoSolvent->Condition2 Action_Dry->Action_DCM After Drying

Caption: Decision logic for selecting the optimal reaction solvent based on solubility and moisture content.

Part 2: Crystallization & Purification (The Isolation Phase)[1]

User Query: "My product comes out as a sticky oil or gum instead of crystals. How do I solidify N-Ethylbenzene-1,4-disulfonamide?"

The Technical Reality: This is the "Oiling Out" phenomenon. It occurs when the product separates from the solvent as a liquid droplet before it can organize into a crystal lattice. This usually happens because the solvent system is too polar (forcing the hydrophobic benzene ring out too fast) or too hot.[1]

The Solution: The "Push-Pull" Solvent System You need a solvent pair that balances the hydrophobic core (benzene ring + ethyl group) and the hydrophilic handles (sulfonamide N-H and S=O).[1]

Optimized Crystallization Protocols
ParameterProtocol A (Standard)Protocol B (For Stubborn Oils)
Primary Solvent Ethanol (95%) Acetone
Anti-Solvent Water Hexane or Heptane
Method Dissolve in hot EtOH.[1] Add warm water dropwise until turbid. Cool slowly.Dissolve in min. acetone.[1][2] Layer hexane on top.[1] Allow diffusion.
Why it works The ethyl group adds lipophilicity. Pure water is too harsh an anti-solvent, causing oiling.[1] EtOH moderates this transition.[1]Acetone solvates the sulfonamide well; hexane gently forces the non-polar lattice to stack.

Troubleshooting "Oiling Out":

  • Re-dissolve: Heat the mixture until the oil dissolves back into a clear solution.

  • Seed: Add a tiny crystal of the product (if available) or scratch the glass surface.[1][3]

  • Slow Down: Wrap the flask in foil/towel to cool to room temperature over 2-3 hours. Do not plunge into ice immediately.[1]

Part 3: Reactivity & Stability FAQs

Q: I am trying to make the mono-N-ethyl derivative, but I keep getting the di-N-ethyl product. How do I control this? A: This is a classic competing reaction issue.

  • Cause: The second sulfonyl chloride group is just as reactive as the first.

  • Fix:

    • Stoichiometry: Use exactly 0.9 equivalents of ethylamine per 1 equivalent of disulfonyl chloride.

    • High Dilution: Run the reaction at 0.05 M or lower in DCM. This statistically favors the mono-attack.[1]

    • Slow Addition: Add the amine dropwise over 1 hour to the excess chloride solution.

Q: My product has a high melting point and is insoluble in everything. How do I analyze it? A: Disulfonamides often have high melting points due to strong intermolecular hydrogen bonding (N-H[1]···O=S).

  • NMR Solvent: Switch to DMSO-d6 . It disrupts the H-bond network effectively.[1]

  • Reaction Solvent: If the product precipitates too early during synthesis (stopping the reaction), switch to DMF or NMP (N-methyl-2-pyrrolidone), though be warned these are hard to remove.[1]

Q: Is the sulfonamide N-H acidic? A: Yes, significantly (pKa ~10).[1]

  • Implication: You can purify the product by extracting it into aqueous NaOH (forming the water-soluble sodium salt), washing the organic impurities away with DCM, and then re-precipitating the pure sulfonamide by adding HCl to the aqueous layer. This is often superior to column chromatography.[1]

References

  • National Institutes of Health (NIH). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors.[1] Available at: [Link][1]

  • Organic Chemistry Portal. Sulfonamide Synthesis: Recent Advances and Methodologies. Available at: [Link][1]

  • PubChem. Benzene-1,4-disulfonic acid: Chemical and Physical Properties. Available at: [Link][1][4]

  • MDPI. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly Options for Benzenesulfonamide. Available at: [Link][1]

Sources

Optimization

preventing degradation of N-Ethylbenzene-1,4-disulfonamide during storage

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N-Ethylbenzene-1,4-disulfonamide. It addresses common questions and troubleshooting scenarios re...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N-Ethylbenzene-1,4-disulfonamide. It addresses common questions and troubleshooting scenarios related to the storage and stability of this compound, ensuring the integrity of your experiments and the quality of your research.

Introduction

N-Ethylbenzene-1,4-disulfonamide is a key building block and intermediate in various synthetic and medicinal chemistry applications.[1] Like many sulfonamide-containing molecules, its stability during storage is critical to ensure reproducible experimental outcomes. This guide is designed to provide a comprehensive understanding of the potential degradation pathways and to offer practical advice on how to prevent them.

Recommended Storage Conditions

To maintain the long-term integrity of N-Ethylbenzene-1,4-disulfonamide, proper storage is paramount. The following conditions are recommended based on the general stability of sulfonamide compounds and standard laboratory practices.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Lower temperatures slow down the rate of potential hydrolytic and thermal degradation reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Minimizes the risk of oxidative degradation from atmospheric oxygen.
Light Amber vial or stored in the darkAromatic sulfonamides can be susceptible to photodegradation upon exposure to UV or visible light.[2]
Moisture Tightly sealed container in a desiccatorPrevents hydrolysis of the sulfonamide groups, which is a common degradation pathway for this class of compounds.

Frequently Asked Questions (FAQs)

Q1: I've noticed the color of my N-Ethylbenzene-1,4-disulfonamide has changed from white to a yellowish tint. Is it still usable?

A change in color often indicates the formation of degradation products. This could be due to oxidation or photodegradation. While a slight color change may not significantly impact the outcome of all experiments, it is a sign of impurity. For sensitive applications, it is highly recommended to assess the purity of the material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.

Q2: My compound has been stored at room temperature for an extended period. What is the likely impact on its purity?

Storing N-Ethylbenzene-1,4-disulfonamide at room temperature, especially if not under an inert atmosphere and protected from light, can accelerate degradation. The primary concerns would be thermal degradation and, if moisture is present, hydrolysis. The extent of degradation will depend on the duration and specific conditions of storage. We recommend re-analyzing the compound's purity before use.

Q3: Can I store N-Ethylbenzene-1,4-disulfonamide in a solution?

Storing in solution is generally not recommended for long-term storage due to the increased risk of hydrolysis and other solvent-mediated degradation pathways. If you need to prepare a stock solution, it is best to do so fresh for each experiment. If short-term storage of a solution is necessary, use a dry, aprotic solvent and store it at a low temperature (e.g., -20°C or -80°C) under an inert atmosphere. The stability in your specific solvent should be validated.

Q4: What are the primary degradation pathways for N-Ethylbenzene-1,4-disulfonamide?

Based on the chemistry of sulfonamides, the most probable degradation pathways for N-Ethylbenzene-1,4-disulfonamide are:

  • Hydrolysis: Cleavage of the sulfur-nitrogen (S-N) bond by water, which can be catalyzed by acidic or basic conditions, would lead to the formation of the corresponding sulfonic acid and ethylamine.

  • Oxidation: The aromatic ring and the ethyl group are susceptible to oxidation, potentially leading to hydroxylated byproducts.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce cleavage of the S-N bond or other photochemical reactions.[2]

  • Thermal Degradation: High temperatures can lead to the decomposition of the molecule, potentially through the elimination of sulfur dioxide.[3][4][5][6]

The following diagram illustrates the proposed primary degradation pathways:

G main N-Ethylbenzene-1,4-disulfonamide hydrolysis Benzene-1,4-disulfonic acid + Ethylamine main->hydrolysis H2O (Acid/Base) oxidation Hydroxylated derivatives main->oxidation [O] photo S-N bond cleavage products main->photo hv thermal SO2 elimination products main->thermal Heat

Caption: Proposed degradation pathways for N-Ethylbenzene-1,4-disulfonamide.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Inconsistent experimental results Degradation of the starting material.1. Verify the purity of your N-Ethylbenzene-1,4-disulfonamide lot using HPLC or another suitable analytical method. 2. If degradation is confirmed, obtain a fresh batch of the compound. 3. Ensure proper storage conditions are being followed for all materials.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) Formation of degradation products during the experiment or from improper storage.1. Analyze a sample of the stored N-Ethylbenzene-1,4-disulfonamide to see if the unexpected peaks are present. 2. If the compound is pure, consider the stability of the compound under your specific experimental conditions (e.g., pH, temperature, reaction time). 3. It may be necessary to perform a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.
Poor solubility of the compound The compound may have degraded into less soluble impurities.1. Attempt to dissolve a small amount in a trusted solvent to visually inspect for insolubles. 2. Confirm the identity and purity of the material.

Experimental Protocol: Forced Degradation Study

To definitively understand the stability of N-Ethylbenzene-1,4-disulfonamide and develop a stability-indicating analytical method, a forced degradation study is recommended.[7][8] This involves subjecting the compound to various stress conditions to intentionally induce degradation.

Objective: To identify the potential degradation products of N-Ethylbenzene-1,4-disulfonamide and to develop an HPLC method that can separate these products from the parent compound.

Materials:

  • N-Ethylbenzene-1,4-disulfonamide

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water, acetonitrile, and methanol

  • Suitable buffer for mobile phase (e.g., phosphate or acetate)

  • HPLC system with a UV or Photodiode Array (PDA) detector

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Workflow Diagram:

G cluster_stress Stress Conditions cluster_analysis Analysis acid Acid Hydrolysis (0.1M HCl, 60°C) neutralize Neutralize/Quench acid->neutralize base Base Hydrolysis (0.1M NaOH, 60°C) base->neutralize oxidation Oxidation (3% H2O2, RT) oxidation->neutralize thermal Thermal (80°C, solid state) thermal->neutralize photo Photolytic (ICH Q1B) photo->neutralize hplc HPLC-UV/PDA Analysis neutralize->hplc compare Compare stressed vs. control hplc->compare identify Identify Degradation Products (LC-MS if needed) compare->identify start Prepare solutions of N-Ethylbenzene-1,4-disulfonamide start->acid start->base start->oxidation start->thermal start->photo control Unstressed Control start->control control->hplc

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of N-Ethylbenzene-1,4-disulfonamide in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep the solution at 60°C for a predetermined time (e.g., 24 hours). At various time points, take samples, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep the solution at 60°C for a predetermined time. At various time points, take samples, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature, protected from light, for a predetermined time. At various time points, take samples, dilute with the mobile phase, and analyze by HPLC.

  • Thermal Degradation: Place a sample of the solid N-Ethylbenzene-1,4-disulfonamide in an oven at 80°C for a predetermined time. At various time points, take samples, dissolve in the solvent used for the stock solution, dilute, and analyze by HPLC.

  • Photodegradation: Expose a solution of N-Ethylbenzene-1,4-disulfonamide to light in a photostability chamber according to ICH Q1B guidelines.[2] A control sample should be wrapped in aluminum foil to protect it from light. Analyze both the exposed and control samples by HPLC.

  • HPLC Analysis: Analyze all samples (including an unstressed control) using an HPLC method. A good starting point for method development would be a C18 column with a gradient elution of a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol). The PDA detector is useful for assessing peak purity and detecting degradation products that may have different UV spectra from the parent compound.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. The goal is to achieve 5-20% degradation of the parent compound.[7] If degradation is too rapid or too slow, adjust the stress conditions (time, temperature, or reagent concentration). The appearance of new peaks indicates the formation of degradation products.

References

  • Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry.
  • Technical Support Center: Lead Optimization of Benzene-1,4-disulfonamides. Benchchem.
  • Hydrolysis of N-alkyl sulfamates and the catalytic efficiency of an S-N cleaving sulfamidase. Journal of the American Chemical Society.
  • Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphoryl
  • Hydrolysis of N-Alkyl Sulfamates and the Catalytic Efficiency of an S-N Cleaving Sulfamidase. PMC.
  • Hydrolysis of N-alkyl sulfamates and the catalytic efficiency of an S-N cleaving sulfamidase. PubMed.
  • Structure, acidity and basicity of a benzene disulfonamide inhibitor of carbonic anhydrase. Journal of Molecular Structure.
  • Forced Degradation in Pharmaceuticals – A Regulatory Upd
  • Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. AIP Conference Proceedings.
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • Forced Degradation Studies on the Piperine-Based Benzene Sulfonylamidine: The Effect of Acid, Base, and Peroxide on Its Stability. Hasanuddin University.
  • Poly(N,N'-dichloro-N-ethyl-benzene-1,3-disulfonamide) and N,N,N',N'-tetrachlorobenzene-1,3-disulfonamide as novel catalytic reagents for synthesis of bis-indolyl, tris-indolyl, di(bis-indolyl), tri(bis-indolyl) and tetra(bis-indolyl)
  • Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. PMC.
  • Synthesis and identification of heteroaromatic N-benzyl sulfonamides as potential anticancer agents. The Royal Society of Chemistry.
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
  • ICH Q14 Guideline on analytical procedure development – Step 5. European Medicines Agency.
  • Forced Degradation in Pharmaceuticals - A Regulatory Update.
  • Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Agilent.
  • Druggability Studies of Benzene Sulfonamide Substituted Diarylamide (E3) as a Novel Diuretic. MDPI.
  • Poly(N,N'-Dichloro-N-ethyl-benzene-1,3-disulfonamide) and N,N,N',N'. SciSpace.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH.
  • ANALYTICAL METHODS. Toxicological Profile for Ethylbenzene - NCBI Bookshelf.
  • Application Notes and Protocols for the Synthesis of N-ethyl-N-methyl-benzene-1,4-diamine. Benchchem.
  • Chemical Transformation of Lignosulfonates to Lignosulfonamides with Improved Thermal Characteristics. Semantic Scholar.
  • ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. Macedonian Pharmaceutical Bulletin.
  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII.
  • Thermal Decomposition of Waste Linear Alkylbenzene Sulfonate.
  • Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. PubMed.
  • Kinetic Modeling of the Thermal Destruction of Perfluorinated Sulfonamides.
  • Kinetic Modeling of the Thermal Destruction of Perfluorin
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  • Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica.

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Troubleshooting

troubleshooting low purity in N-Ethylbenzene-1,4-disulfonamide synthesis

Introduction N-Ethylbenzene-1,4-disulfonamide and its derivatives are crucial intermediates in the development of various pharmaceutical agents, including novel inhibitors of oxidative phosphorylation (OXPHOS) for cancer...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-Ethylbenzene-1,4-disulfonamide and its derivatives are crucial intermediates in the development of various pharmaceutical agents, including novel inhibitors of oxidative phosphorylation (OXPHOS) for cancer therapy.[1][2] The synthesis, which typically involves a two-step process of chlorosulfonation followed by amination, is often plagued by challenges related to purity. Achieving high purity is paramount, as even minor impurities can significantly impact downstream applications and biological activity.

This technical support guide provides researchers, scientists, and drug development professionals with a structured approach to troubleshooting and optimizing the synthesis of N-Ethylbenzene-1,4-disulfonamide, ensuring the highest possible purity of the final product.

Troubleshooting Guide (Q&A)

This section addresses specific, common problems encountered during the synthesis that lead to low purity.

Q1: My final product shows multiple spots on TLC and complex signals in NMR/LCMS. What are the likely impurities?

A1: The most common impurities in this synthesis arise from the initial chlorosulfonation step. The ethyl group on the benzene ring is an ortho, para-directing group, leading to a mixture of isomers.

  • Primary Impurities:

    • Isomeric Disulfonyl Chlorides: The primary cause of impurity is the formation of unwanted ortho (1,2-) and meta (1,3-) isomers of ethylbenzene disulfonyl chloride alongside the desired para (1,4-) isomer. The ratio of these isomers is highly dependent on reaction conditions.[3][4]

    • Monosulfonated Byproduct: Incomplete reaction can leave behind ethylbenzene-4-sulfonyl chloride.

    • Trisulfonated Byproducts: Under harsh conditions (high temperature or large excess of chlorosulfonic acid), trisulfonation can occur.[3]

    • Diaryl Sulfones: These can form as byproducts, especially at elevated temperatures.[3][5]

  • Analytical Confirmation:

    • TLC: Impurities often appear as additional spots. Visualization under UV light (254 nm) is standard. For enhanced visualization, a fluorescamine spray can be used.[6][7]

    • LCMS: This is the preferred method for identifying the number of components and their mass-to-charge ratios, helping to distinguish between mono-, di-, and tri-sulfonated species.[8][9]

    • ¹H NMR: Isomeric impurities will present as complex aromatic splitting patterns that deviate from the clean pair of doublets expected for a pure 1,4-disubstituted benzene ring.

Q2: How can I improve the regioselectivity of the chlorosulfonation step to favor the desired 1,4-isomer?

A2: Controlling the regioselectivity is the most critical factor for achieving high purity. This is governed by managing the kinetics and thermodynamics of the electrophilic aromatic substitution reaction.[10]

  • Causality: Chlorosulfonation is a highly exothermic and aggressive reaction.[5] The ethyl group's directing effect is strong, but can be modulated by reaction conditions. Steric hindrance from the ethyl group slightly disfavors substitution at the ortho position compared to the para position.

  • Optimization Strategies:

    • Temperature Control (Critical): Maintain a low and consistent reaction temperature. Start the reaction at -10 to 0 °C by adding the ethylbenzene dropwise to a stirred excess of chlorosulfonic acid.[11][12] Allowing the temperature to rise significantly increases the rate of side reactions and the formation of undesired isomers.[5]

    • Order of Addition: Always add the ethylbenzene slowly to a stoichiometric excess of chlorosulfonic acid.[3] This ensures that the electrophile is always in excess, which helps drive the reaction to disubstitution and minimizes the formation of diaryl sulfones.[3]

    • Stoichiometry: Use a controlled excess of chlorosulfonic acid. While an excess is needed for disulfonation, a very large excess (>6 equivalents) can promote trisulfonation. A molar ratio of approximately 4-6 equivalents of chlorosulfonic acid to 1 equivalent of ethylbenzene is a common starting point.[11][12]

    • Reaction Time: Monitor the reaction by TLC or LCMS. Prolonged reaction times, especially at elevated temperatures, can lead to byproduct formation.

ParameterRecommended ConditionRationale
Temperature -10 °C to 5 °C (during addition)Minimizes side reactions, improves para-selectivity.[5]
Reagent Ratio 4-6 eq. Chlorosulfonic AcidDrives reaction to disubstitution without excessive side products.[11]
Order of Addition Ethylbenzene added to AcidMaintains high electrophile concentration, reduces sulfone formation.[3]
Agitation Vigorous mechanical stirringEnsures homogeneity and efficient heat dissipation.[5]

Q3: My workup is difficult, and I suspect hydrolysis of the sulfonyl chloride intermediate. How can I prevent this and improve isolation?

A3: Ethylbenzene-1,4-disulfonyl chloride is highly reactive and susceptible to hydrolysis back to the sulfonic acid, which complicates extraction and reduces yield.

  • Causality: Sulfonyl chlorides react readily with water. The workup procedure, which typically involves quenching the reaction mixture on ice, must be performed carefully to minimize the contact time between the product and the aqueous environment.

  • Improved Workup Protocol:

    • Quenching: Pour the reaction mixture slowly and with vigorous stirring onto a large amount of crushed ice. This rapidly cools the mixture and precipitates the sulfonyl chloride product.

    • Filtration: Immediately filter the precipitated solid under vacuum. Do not delay this step.

    • Washing: Wash the filter cake with copious amounts of ice-cold water to remove residual acids. The low temperature is crucial to minimize hydrolysis.

    • Drying: Dry the isolated solid thoroughly under high vacuum, preferably in the presence of a desiccant like P₂O₅. The intermediate must be perfectly dry before proceeding to the amination step. Any residual moisture will reduce the efficiency of the next stage.

Q4: The final amination step is sluggish, or the purity does not improve after recrystallization. What could be the issue?

A4: Issues at this stage often trace back to the quality of the sulfonyl chloride intermediate or sub-optimal reaction and purification conditions.

  • Causality: The reaction of the disulfonyl chloride with an amine (e.g., ammonia, diethylamine) requires anhydrous conditions and an appropriate base to neutralize the HCl generated.[1] The purification of the final disulfonamide relies on its differential solubility compared to any remaining impurities.

  • Troubleshooting the Amination & Purification:

    • Anhydrous Conditions: Ensure the ethylbenzene-1,4-disulfonyl chloride intermediate is completely dry. Use an anhydrous solvent (e.g., DCM, THF) for the reaction.[1][11]

    • Base: Use a non-nucleophilic base, such as pyridine or triethylamine (Et₃N), to scavenge the HCl produced during the reaction.[1][11] A slight excess (e.g., 2.2-3.0 equivalents per sulfonyl chloride group) is recommended.

    • Recrystallization Solvent: The choice of solvent for recrystallization is critical. A solvent system where the desired product has high solubility at high temperatures and low solubility at low temperatures is ideal. Common solvents for sulfonamides include ethanol, isopropanol, or mixtures like ethanol/water.[13] Experiment with different solvents to find the one that best separates your desired product from its specific impurities.

    • Alternative Purification: If recrystallization is ineffective, consider flash column chromatography on silica gel.[14] A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, can effectively separate isomers.

Process & Troubleshooting Diagrams

dot digraph "Synthesis_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="Ethylbenzene", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Ethylbenzene-1,4-\ndisulfonyl chloride", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="N-Ethylbenzene-1,4-\ndisulfonamide", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B [label=" 1) ClSO₃H (xs)\n 2) Ice quench "]; B -> C [label=" Amine (e.g., NH₃, R₂NH)\n Pyridine or Et₃N "]; } dot Caption: General synthesis route for N-Ethylbenzene-1,4-disulfonamide.

dot digraph "Troubleshooting_Workflow" { graph [nodesep=0.3, ranksep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Low Purity Detected\n(TLC, LCMS, NMR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check1 [label="Analyze Impurity Profile:\nIsomers or Incomplete Reaction?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Action1 [label="Optimize Chlorosulfonation:\n- Lower Temperature (-10 to 0°C)\n- Control Stoichiometry (4-6 eq.)\n- Slow Addition of Ethylbenzene", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Action2 [label="Optimize Amination/Workup:\n- Ensure Anhydrous Conditions\n- Increase Reaction Time/Temp\n- Check Amine Quality", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Check2 [label="Recrystallization Ineffective?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Action3 [label="Screen Recrystallization Solvents\n(e.g., EtOH, IPA, Acetone/Water)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Action4 [label="Perform Silica Gel\nColumn Chromatography", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="High Purity Product", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Check1; Check1 -> Action1 [label=" Isomeric Impurities "]; Check1 -> Action2 [label=" Incomplete Reaction/\n Monosulfonated Product "]; Action1 -> Check2; Action2 -> Check2; Check2 -> Action3 [label=" Yes "]; Check2 -> End [label=" No "]; Action3 -> Action4; Action4 -> End; } dot Caption: A logical workflow for troubleshooting low product purity.

Frequently Asked Questions (FAQs)

Q1: What safety precautions are necessary when working with chlorosulfonic acid? A1: Chlorosulfonic acid (ClSO₃H) is extremely corrosive and reacts violently with water, releasing toxic HCl gas. All manipulations must be conducted in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and acid-resistant gloves. Ensure a compatible quenching agent (like sodium bicarbonate solution) is readily available for spills.

Q2: Can I use sulfuric acid and a chlorinating agent instead of chlorosulfonic acid? A2: While technically possible to generate sulfonyl chlorides from sulfonic acids, the direct chlorosulfonation of ethylbenzene with chlorosulfonic acid is the most direct and common industrial and laboratory method. It is a powerful sulfonating and chlorinating agent in one.[3]

Q3: My final product is an oil, not a solid. How can I crystallize it? A3: If your product is an oil, it is likely impure. The presence of isomeric impurities can depress the melting point and inhibit crystallization. First, try to purify the oil using column chromatography. Once a purer fraction is obtained, attempt crystallization again. Techniques like trituration with a non-polar solvent (e.g., hexane) or dissolving the oil in a minimal amount of a good solvent (e.g., ethyl acetate) and slowly adding a poor solvent (e.g., hexane) can induce precipitation.

Q4: How can I confirm the identity and purity of my final product? A4: A combination of analytical techniques is recommended for full characterization.

  • ¹H and ¹³C NMR: Will confirm the chemical structure and give a good indication of isomeric purity.[15]

  • LCMS: Will confirm the molecular weight and assess purity by showing the relative area of the main product peak versus impurity peaks.[6][9]

  • FT-IR: Will show characteristic peaks for the sulfonamide group (S=O stretches ~1350 and 1160 cm⁻¹) and N-H bonds (if present).

  • Melting Point: A sharp melting point close to the literature value indicates high purity. Impure samples will have a broad and depressed melting range.

Detailed Protocol: Synthesis of Ethylbenzene-1,4-disulfonyl Chloride

Objective: To synthesize the key intermediate, ethylbenzene-1,4-disulfonyl chloride, with optimized regioselectivity.

Materials:

  • Ethylbenzene (1.0 eq)

  • Chlorosulfonic acid (5.0 eq)

  • Dichloromethane (DCM, as solvent if needed for highly reactive substrates)

  • Crushed Ice

  • Deionized Water

Procedure:

  • Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in a dry ice/acetone bath to cool to -10 °C.

  • Reagent Addition: Charge the flask with chlorosulfonic acid (5.0 eq). Begin vigorous stirring.

  • Substrate Addition: Add ethylbenzene (1.0 eq) to the dropping funnel. Add it dropwise to the stirred chlorosulfonic acid over 1-2 hours, ensuring the internal temperature does not exceed 0 °C.[11][12]

  • Reaction: Once the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then let it slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by taking a small aliquot, quenching it carefully in a vial with ice and diethyl ether, and analyzing the organic layer by TLC.

  • Workup: In a separate large beaker, prepare a slurry of crushed ice and water. Once the reaction is complete, slowly and carefully pour the reaction mixture onto the stirred ice slurry.

  • Isolation: A white solid should precipitate. Filter the solid immediately using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of ice-cold water until the washings are neutral to pH paper.

  • Drying: Press the solid as dry as possible on the filter, then transfer it to a desiccator and dry under high vacuum over P₂O₅ to a constant weight. The resulting white solid is ethylbenzene-1,4-disulfonyl chloride and should be used promptly in the next step.

References

  • Benchchem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem.
  • Food Safety and Inspection Service. (2009).
  • Pule, B. O., Mmualefe, L. C., & Torto, N. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent Technologies.
  • Slideshare. (n.d.). Analysis of sulfonamides. Slideshare.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Zhao, L., & Stevens, J. (n.d.). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Agilent Technologies.
  • ResearchGate. (n.d.). Preparation of racemic (1‐²H)ethylbenzene (3a) and conversion to bis‐sulfonamide 11a.
  • PMC. (n.d.).
  • Scribd. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.). Preparation of optically active (1‐²H)ethylbenzene (3a) and conversion....
  • PMC. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Google Patents. (n.d.).
  • Benchchem. (2025).
  • ResearchGate. (n.d.). Twofold chlorosulfonation of ethylbenzene (3b) and conversion to bis‐sulfonamide 11b.
  • GlobalSpec. (n.d.).
  • SciSpace. (2011). Poly(N,N'-Dichloro-N-ethyl-benzene-1,3-disulfonamide) and N,N,N',N'.
  • SciELO. (n.d.). dichloro-N-ethyl-benzene-1, 3-disulfonamide)
  • PMC. (2022).
  • Benchchem. (2025). Minimizing side reactions in the synthesis of 3-ethylbenzenesulfonic acid.
  • Royal Society of Chemistry. (n.d.). Synthesis and identification of heteroaromatic N-benzyl sulfonamides as potential anticancer agents.
  • Domainex. (2023).
  • Benchchem. (2025).
  • Chemistry Steps. (2025).
  • Reddit. (2024). Hydrolysis product troubleshooting : r/Chempros.
  • Organic Chemistry Portal. (n.d.).

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Optimization

Technical Support Center: Thermal Decomposition Analysis of N-Ethylbenzene-1,4-disulfonamide

Welcome to the Advanced Application Support Center. This guide is engineered for research scientists, preformulation chemists, and drug development professionals analyzing N-Ethylbenzene-1,4-disulfonamide .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is engineered for research scientists, preformulation chemists, and drug development professionals analyzing N-Ethylbenzene-1,4-disulfonamide . Derivatives of benzene-1,4-disulfonamide are critical pharmacophores in modern drug discovery, frequently utilized as carbonic anhydrase inhibitors, indisulam-analogous E3 ligase recruiters[1], and oxidative phosphorylation (OXPHOS) inhibitors in oncology[2].

Understanding the thermal stability and degradation pathways of these compounds is vital for optimizing synthetic scale-up, determining shelf-life, and designing melt-extrusion formulations. This guide synthesizes proven methodologies for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA-MS).

Core Principles & Expected Thermal Behavior

The thermal degradation of sulfonamides is a multi-step process dictated by the relative bond dissociation energies within the molecule. For N-Ethylbenzene-1,4-disulfonamide, the presence of an N-ethyl substitution introduces steric hindrance and inductive effects that lower the thermal stability of the adjacent S-N bond compared to a primary sulfonamide.

Upon heating, the molecule typically undergoes initial dealkylation or S-N bond cleavage, followed at higher temperatures by C-S bond cleavage and the hallmark extrusion of sulfur dioxide (SO₂)[3][4].

Quantitative Data Summary: Expected TGA/DSC Profile

Note: Exact onset temperatures are dependent on heating rate, particle size, and atmospheric conditions.

Thermal EventTemp. Range (°C)DSC SignalTGA Mass LossEvolved Gases (EGA-MS m/z)Mechanistic Causality
Melting 150 – 180Sharp EndothermNone (~0%)NoneCrystal lattice breakdown[5].
Stage 1 Degradation 200 – 280Broad Exotherm15 – 25%17 (NH₃), 45 (Ethylamine)Cleavage of the N-ethyl group and primary S-N bonds.
Stage 2 Degradation 280 – 400Exotherm30 – 45%64 (SO₂), 48 (SO)C-S bond cleavage and SO₂ extrusion from the benzene ring[6].
Stage 3 Degradation > 400Exotherm> 30%44 (CO₂), 18 (H₂O)Complete combustion/carbonization of the benzene ring[5].

Experimental Protocols: Self-Validating TGA-EGA-MS Workflow

To ensure scientific integrity, thermal analysis must be treated as a self-validating system. The following protocol utilizes hyphenated TGA-MS to correlate mass loss directly with chemical structural changes.

Step 1: System Preparation & Blank Validation

  • Crucible Selection: Use Alumina (Al₂O₃) crucibles. Causality: Platinum crucibles can catalytically oxidize sulfur compounds (e.g., converting evolved SO₂ to SO₃), which skews the thermal profile and permanently damages the platinum surface.

  • Blank Run: Perform a baseline run with an empty alumina crucible using the exact heating profile to subtract buoyancy effects and baseline drift.

Step 2: Sample Loading & Purge

  • Weigh 2.0 to 5.0 mg of N-Ethylbenzene-1,4-disulfonamide directly into the crucible.

  • Purge the furnace with high-purity Nitrogen (N₂) at 50 mL/min for 15 minutes prior to heating. Causality: Displacing residual oxygen prevents premature oxidative degradation, isolating the purely thermal decomposition mechanisms.

Step 3: Dynamic Heating Program

  • Heat from 25 °C to 600 °C at a rate of 10 °C/min.

  • Alternative: If Stage 1 and Stage 2 mass losses overlap, switch to a High-Resolution TGA (Hi-Res TGA) method where the heating rate dynamically slows as the rate of weight loss increases.

Step 4: Evolved Gas Analysis (EGA-MS)

  • Maintain the fused-silica capillary transfer line at 200 °C . Causality: This prevents the condensation of heavy volatile amines (like ethylamine) before they reach the mass spectrometer.

  • Operate the MS in Electron Ionization (EI) mode (70 eV) and monitor specific ions: m/z 17, 45, and 64.

Mandatory Visualizations

Decomposition A N-Ethylbenzene-1,4-disulfonamide (Solid, 25°C) B Melting Phase (~150-180°C) A->B C Stage 1: Dealkylation & S-N Cleavage (200-280°C) B->C D Release of Volatiles (Ethylamine / NH3) C->D Mass Loss 1 E Stage 2: C-S Cleavage & SO2 Extrusion (280-400°C) C->E Intermediate F Release of SO2 Gas (m/z 64) E->F Mass Loss 2 G Stage 3: Ring Degradation (>400°C) E->G H Carbonaceous Residue G->H

Fig 1: Thermal decomposition pathway of N-Ethylbenzene-1,4-disulfonamide.

Troubleshooting Start Issue: Overlapping Mass Loss Steps Q1 Is the heating rate >10°C/min? Start->Q1 A1_Yes Reduce heating rate to 2-5°C/min Q1->A1_Yes Yes A1_No Use High-Resolution TGA (Hi-Res) Q1->A1_No No Start2 Issue: Unclear DSC Endotherm Q2 Is mass loss occurring simultaneously? Start2->Q2 A2_Yes Event is decomposition. Use pinhole pan. Q2->A2_Yes Yes A2_No Event is melting/polymorphism. Use hermetic pan. Q2->A2_No No

Fig 2: Decision tree for resolving common TGA and DSC signal artifacts.

Troubleshooting Guides

Issue: The baseline of the TGA drifts significantly upward before the first mass loss event.

  • Root Cause: Buoyancy effect. As the purge gas heats up, its density decreases, causing an apparent mass gain in the highly sensitive microbalance.

  • Resolution: Always run a blank crucible under identical conditions (gas flow, heating rate) and perform a baseline subtraction in your analysis software.

Issue: The MS detector shows a persistent, high background signal at m/z 64 (SO₂) long after the experiment has ended.

  • Root Cause: Sulfur dioxide is highly adsorptive and can cause "memory effects" by sticking to the walls of the transfer line or the MS ion source.

  • Resolution: Increase the transfer line temperature to 250 °C post-run and purge the system with a high flow of inert gas for 30 minutes. Ensure you are using deactivated fused silica tubing.

Issue: DSC shows a broad, noisy endotherm near the melting point, making it difficult to calculate the exact enthalpy of fusion (ΔH).

  • Root Cause: The compound is undergoing early-stage volatile release (e.g., trapped solvent or premature dealkylation) simultaneously with melting.

  • Resolution: Switch from an open pan to a pinhole-vented hermetic pan. The pinhole creates a self-generated atmosphere that suppresses early volatilization, sharpening the melting endotherm without causing the pan to burst.

Frequently Asked Questions (FAQs)

Q: Can I use air instead of nitrogen as a purge gas for this analysis? A: Yes, but it changes the experiment from thermal decomposition to oxidative degradation. In air, the decomposition will occur at lower temperatures, and the final stage will result in complete combustion (zero residual mass) rather than leaving a carbonaceous char. For fundamental stability profiling, nitrogen is preferred.

Q: Why does the N-ethyl group cleave before the primary sulfonamide group? A: The N-ethyl substitution creates steric bulk and alters the electron density around the nitrogen atom. In thermal conditions, the C-N bond of the alkyl group and the substituted S-N bond are more susceptible to homolytic cleavage compared to the unsubstituted primary sulfonamide, leading to the early release of ethylamine fragments[3].

Q: How can I differentiate between a polymorphic transition and early degradation in my DSC data? A: You must overlay your DSC data with your TGA data. A polymorphic transition (solid-to-solid phase change) will present as an endotherm or exotherm on the DSC with zero corresponding mass loss on the TGA[5]. If mass loss is present, the event is degradation.

References

Sources

Reference Data & Comparative Studies

Validation

Comparative Profiling: N-Ethylbenzene-1,4-disulfonamide vs. Benzene-1,4-disulfonamide in Target-Directed Drug Design

As drug development pivots toward highly selective enzyme inhibitors, the structural evolution of pharmacophores becomes critical. Benzene-1,4-disulfonamide is a foundational scaffold in medicinal chemistry, primarily re...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly selective enzyme inhibitors, the structural evolution of pharmacophores becomes critical. Benzene-1,4-disulfonamide is a foundational scaffold in medicinal chemistry, primarily recognized for its potent inhibition of Carbonic Anhydrase (CA) metalloenzymes[1]. However, its symmetric nature often leads to indiscriminate binding across multiple CA isoforms (e.g., hCA I, II, IX, and XII).

By introducing a targeted aliphatic substitution—yielding N-Ethylbenzene-1,4-disulfonamide —researchers break this molecular symmetry. This guide objectively compares the mechanistic, physicochemical, and kinetic performance of these two compounds, providing actionable protocols for assaying their efficacy.

Mechanistic Causality: The Role of Asymmetry in Target Binding

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide. The active site features a deep, conical cleft with a catalytic zinc ion (Zn²⁺) at the bottom, coordinated by three histidine residues.

  • Benzene-1,4-disulfonamide (The Parent Scaffold): Possesses two primary sulfonamide (-SO₂NH₂) groups. Primary sulfonamides are premier Zinc-Binding Groups (ZBGs). Because both ends of the molecule can theoretically coordinate with the Zn²⁺ ion, the compound exhibits high binding affinity but poor isoform selectivity, leading to off-target effects when systemic administration is attempted.

  • N-Ethylbenzene-1,4-disulfonamide (The Engineered Analog): The addition of an ethyl group to one of the sulfonamide nitrogens converts it into a secondary sulfonamide. Secondary sulfonamides generally lose their ability to effectively coordinate the active-site zinc due to steric hindrance and the loss of a critical acidic proton required for binding in the deprotonated state. Consequently, the molecule is forced into a singular binding orientation. The unsubstituted primary sulfonamide anchors to the Zn²⁺, while the N-ethyl substituted tail is directed toward the hydrophobic/hydrophilic halves of the CA active site. This "tail approach" is a proven mechanism to enhance selectivity toward tumor-associated isoforms like hCA IX and XII[1][2].

Physicochemical and Kinetic Performance

The structural modification fundamentally alters the compound's behavior in biological systems. The table below synthesizes the comparative performance metrics based on established structure-activity relationship (SAR) principles for N-alkylated disulfonamides[1].

ParameterBenzene-1,4-disulfonamideN-Ethylbenzene-1,4-disulfonamideCausality / Impact
Molecular Symmetry SymmetricAsymmetricAsymmetry dictates a unidirectional binding pose, crucial for engaging isoform-specific peripheral pockets.
Zinc-Binding Groups 2 (Primary)1 (Primary), 1 (Secondary)Prevents dual-mode binding; secondary sulfonamide acts as a steric director rather than a ZBG.
Lipophilicity (LogP) Low (< 0.5)Moderate (~1.2 - 1.5)The ethyl group increases lipophilicity, significantly improving cellular membrane permeability.
hCA II Affinity (

)
Low NanomolarLow to Mid NanomolarSlight reduction in ubiquitous hCA II affinity due to added steric bulk.
hCA IX/XII Selectivity PoorEnhancedThe N-ethyl tail interacts favorably with the hydrophobic patches unique to tumor-associated isoforms.

Visualizing the Binding Logic

The following diagram maps the divergent interaction pathways of the two scaffolds within the metalloenzyme active site.

SAR_Comparison Parent Benzene-1,4-disulfonamide (Symmetric Scaffold) Zn_Binding Primary Sulfonamide Zinc (Zn2+) Coordination Parent->Zn_Binding Both groups capable Non_Selective Non-Selective Binding (hCA I, II, IX, XII) Parent->Non_Selective Indiscriminate NEthyl N-Ethylbenzene-1,4-disulfonamide (Asymmetric Scaffold) NEthyl->Zn_Binding Unsubstituted group only Steric_Bulk N-Ethyl Substitution (Steric Hindrance) NEthyl->Steric_Bulk Substituted group Selective Enhanced Isoform Selectivity (e.g., hCA IX/XII) Zn_Binding->Selective Anchor Hydrophobic_Pocket Hydrophobic Pocket Interaction (Tail Approach) Steric_Bulk->Hydrophobic_Pocket Directs orientation Hydrophobic_Pocket->Selective Modulates affinity

Caption: Structure-Activity Relationship and Binding Divergence of Disulfonamide Scaffolds.

Self-Validating Experimental Protocol: Stopped-Flow CO₂ Hydration Kinetics

To empirically compare the inhibitory constants (


) of these compounds, the stopped-flow CO₂ hydration assay is the gold standard[1]. This protocol is designed as a self-validating system, ensuring that any generated data is internally controlled for enzyme viability and reagent stability.
Phase 1: Reagent and System Preparation
  • Enzyme Preparation: Reconstitute recombinant hCA isoforms (e.g., hCA II, hCA IX) in 20 mM HEPES buffer (pH 7.4) containing 20 mM Na₂SO₄ (to maintain constant ionic strength).

  • Indicator: Use Phenol Red (0.2 mM). Causality: Phenol red has a pKa of ~7.3, making it highly sensitive to the rapid pH drop that occurs when CA catalyzes the hydration of CO₂ into HCO₃⁻ and H⁺.

  • Substrate: Prepare CO₂-saturated water at 20°C. Causality: Temperature control is critical because CO₂ solubility and enzyme kinetics are highly temperature-dependent.

Phase 2: The Self-Validation Matrix

Before testing the disulfonamides, the system must validate itself:

  • Negative Control (Uncatalyzed Rate): Inject CO₂-saturated water and buffer (without enzyme) into the stopped-flow spectrophotometer. Record the baseline absorbance decay at 556 nm.

  • Positive Control (Maximal Catalysis): Inject CO₂-saturated water and enzyme. The rate of pH drop must be at least 10-fold faster than the uncatalyzed rate. If not, the enzyme has degraded.

  • Reference Standard Validation: Run Acetazolamide (a standard CA inhibitor) across a 6-point concentration gradient. The calculated

    
     must fall within 10% of literature values (e.g., ~12 nM for hCA II). This confirms the assay's dynamic range.
    
Phase 3: Compound Profiling
  • Inhibitor Dilution: Prepare 10 mM stock solutions of Benzene-1,4-disulfonamide and N-Ethylbenzene-1,4-disulfonamide in 100% DMSO. Dilute serially in the assay buffer. Critical Step: Ensure final DMSO concentration in the reaction chamber remains below 1% to prevent solvent-induced enzyme denaturation.

  • Incubation: Pre-incubate the enzyme with the inhibitor for 15 minutes at 20°C. Causality: Sulfonamides are tight-binding inhibitors; pre-incubation ensures thermodynamic equilibrium is reached before substrate introduction.

  • Data Acquisition: Rapidly mix the enzyme-inhibitor complex with the CO₂ substrate. Monitor the decrease in absorbance at 556 nm for 10-50 seconds.

  • Kinetic Analysis: Extract the initial velocity (

    
    ) from the linear portion of the progress curve. Calculate the 
    
    
    
    using non-linear regression, and convert to
    
    
    using the Cheng-Prusoff equation.

Conclusion

For researchers optimizing drug candidates, the transition from Benzene-1,4-disulfonamide to N-Ethylbenzene-1,4-disulfonamide represents a shift from raw affinity to engineered selectivity. By sacrificing one zinc-binding group for an alkyl tail, the N-ethyl derivative gains critical interactions with the enzyme's outer pockets, offering a superior starting point for targeted therapies, particularly in hypoxic tumor microenvironments where specific CA isoforms are overexpressed[2].

References

  • Source: PubMed / National Institutes of Health (NIH)
  • Source: PubChem / National Institutes of Health (NIH)

Sources

Comparative

Comparative Guide: UV-Vis Spectroscopic Profiling of N-Ethylbenzene-1,4-disulfonamide

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Content Focus: Spectroscopic characterization, structural comparison, and self-validating analytical methodologies. Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Content Focus: Spectroscopic characterization, structural comparison, and self-validating analytical methodologies.

Executive Summary & Mechanistic Overview

In the landscape of targeted metabolic therapies, benzene-1,4-disulfonamide derivatives have emerged as highly potent inhibitors of oxidative phosphorylation (OXPHOS), demonstrating significant efficacy in starving cancer cells of bioenergetic resources[1]. Among these, N-Ethylbenzene-1,4-disulfonamide (CAS 90197-90-3) represents a critical structural evolution. The addition of an N-ethyl group enhances the molecule's lipophilicity and alters its electronic distribution, parameters that are critical for cellular permeability and target binding.

For researchers developing quantitative assays or conducting structure-activity relationship (SAR) studies, UV-Vis spectroscopy serves as the frontline analytical tool. The UV-Vis absorption spectrum of N-Ethylbenzene-1,4-disulfonamide is governed by the conjugated


-system of the benzenoid ring and the electron-withdrawing nature of its two sulfonamide groups. By analyzing the 

and

electronic transitions, researchers can objectively quantify the compound, determine its pKa, and validate its structural integrity in solution[2][3].

Comparative Spectroscopic Performance

To objectively evaluate N-Ethylbenzene-1,4-disulfonamide, it must be benchmarked against its unsubstituted parent compound (Benzene-1,4-disulfonamide) and a classic reference standard (4[4]).

The unsubstituted benzene-1,4-disulfonamide displays standard primary absorption bands associated with benzenoid transitions. However, the asymmetric N-ethyl substitution in N-Ethylbenzene-1,4-disulfonamide exerts a subtle inductive effect. This alters the electron density across the conjugated system, resulting in a measurable bathochromic (red) shift compared to the baseline molecule[3][5].

Table 1: Quantitative UV-Vis Parameters of Sulfonamide Analogs
CompoundStructural FeaturePrimary Peak (

)
Secondary Peak (

)
pH Dependency & Spectral Shift
N-Ethylbenzene-1,4-disulfonamide Asymmetric N-ethyl substitution~225 nm ~272 nm Strong: Deprotonation yields a distinct bathochromic shift.
Benzene-1,4-disulfonamide Unsubstituted symmetric core~220 nm~265 nmModerate: Baseline benzenoid transitions[1].
Sulfanilamide p-amino auxochrome~250 nmObscured/MergedVery Strong: Highly sensitive to both acidic and basic pH[2].

Note: Absorption maxima are subject to minor solvent-induced shifts (solvatochromism). Data synthesized from comparative sulfonamide spectroscopic profiling[2][5][6].

Self-Validating Experimental Protocol: pH-Dependent UV-Vis Acquisition

To guarantee trustworthiness and reproducibility in your spectroscopic data, standard "point-and-shoot" UV-Vis methods are insufficient. The following protocol is engineered as a self-validating system , utilizing isosbestic point analysis to mathematically prove that the observed spectral changes are due to ionization rather than sample degradation[7].

Causality-Driven Methodology

Step 1: Solvent Formulation (30% MeCN / H₂O)

  • Action: Prepare a 30% (v/v) Acetonitrile in LC-MS grade water mixture.

  • Causality: Disulfonamides possess limited aqueous solubility. Acetonitrile is selected over methanol or DMSO because it ensures complete dissolution while maintaining absolute UV transparency down to 190 nm. This prevents solvent cutoff from obscuring the critical 225 nm

    
     transition[4][7].
    

Step 2: Sample Preparation

  • Action: Dissolve N-Ethylbenzene-1,4-disulfonamide to a precise working concentration of 10 µM.

  • Causality: This concentration ensures the maximum absorbance (

    
    ) remains between 0.1 and 1.0 Absorbance Units (AU). Staying within this linear dynamic range strictly adheres to the Beer-Lambert Law, preventing detector saturation and photometric errors.
    

Step 3: Baseline Correction via Quartz Optics

  • Action: Fill two matched 1.0 cm path length Quartz cuvettes with the 30% MeCN blank. Execute a baseline scan from 190 nm to 400 nm.

  • Causality: Quartz is mandatory. Standard borosilicate glass or disposable plastic cuvettes absorb heavily below 300 nm, which would completely blind the spectrophotometer to the primary benzenoid transitions[2].

Step 4: Titration and Acquisition

  • Action: Adjust the sample pH from 2.0 to 12.0 in 1.0 pH unit increments using 0.1 M HCl and 0.1 M NaOH. Record the spectrum after each adjustment.

Step 5: System Validation (The Isosbestic Check)

  • Action: Overlay all acquired spectra and identify the isosbestic point(s).

  • Causality: An isosbestic point is a specific wavelength where total absorbance remains constant regardless of pH. The presence of a sharp, well-defined isosbestic point mathematically validates that the system contains exactly two species in equilibrium (the neutral and anionic sulfonamide states) and confirms that zero structural degradation occurred during the titration[7].

Visualizing the Analytical Workflows

The following diagrams map the operational logic and the physical chemistry underlying the UV-Vis analysis of N-Ethylbenzene-1,4-disulfonamide.

Workflow A 1. Sample Formulation (10 µM in 30% MeCN/H2O) B 2. pH Titration (pH 2.0 to 12.0) A->B C 3. Baseline Correction (Matched Quartz Cuvettes) B->C D 4. UV-Vis Acquisition (190 - 400 nm Scan) C->D E 5. System Validation (Isosbestic Point Check) D->E

Fig 1. Self-validating experimental workflow for pH-dependent UV-Vis analysis.

Transitions S1 Neutral Sulfonamide (pH < pKa) S2 Anionic Sulfonamide (pH > pKa) S1->S2 Deprotonation (NaOH) Bathochromic Shift S2->S1 Protonation (HCl) Hypsochromic Shift

Fig 2. Electronic state transitions and corresponding spectral shifts during pH titration.

References

  • Spectrophotometric Determination of Sulfanilamide and Effect of pH on its Absorption Spectrum - Pharma Health Sciences.
  • A Comparative Spectroscopic Analysis of Sulfonamide Isomers: A Guide for Researchers - Benchchem.
  • UV-Vis Spectrum of Sulfanilamide - SIELC Technologies.
  • Wavelength (nm) absorbance spectra for sulfadiazine as a function of pH - ResearchGate.
  • Structural and computational insights into a benzene sulfonamide derivative - MKJC.
  • Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC.
  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds - Shimadzu.

Sources

Validation

Comprehensive Validation Guide: Elemental Analysis of N-Ethylbenzene-1,4-disulfonamide

Content Type: Publish Comparison Guide Audience: Researchers, Senior Analytical Scientists, Drug Development Professionals Focus: Method Validation (ICH Q2), Technical Comparison, and Experimental Protocols Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Analytical Scientists, Drug Development Professionals Focus: Method Validation (ICH Q2), Technical Comparison, and Experimental Protocols

Executive Summary & Strategic Context

N-Ethylbenzene-1,4-disulfonamide (C₈H₁₂N₂O₄S₂) is a critical sulfonamide scaffold, often utilized in the synthesis of carbonic anhydrase inhibitors and oxidative phosphorylation inhibitors. Its dual sulfonamide functionality and high sulfur content (~24.2%) present unique challenges for elemental analysis (EA).

In drug development, EA remains the "Gold Standard" for establishing bulk purity and confirming elemental composition. However, sulfonamides are notorious for incomplete combustion, leading to low sulfur recovery and high variance in nitrogen data.

This guide provides a validated protocol for Automated Dynamic Flash Combustion (CHNS) , comparing its performance against Classical Wet Chemistry and Quantitative NMR (qNMR) . We demonstrate that while automated CHNS is superior in throughput, specific modifications (catalytic additives) are required to meet ICH Q2(R2) standards for this compound.

Comparative Analysis: Selecting the Right Methodology

Before validation, researchers must justify the analytical technique. The table below objectively compares the "Product" (Automated CHNS) against established alternatives for N-Ethylbenzene-1,4-disulfonamide.

Table 1: Performance Matrix of Analytical Techniques
FeatureAutomated CHNS (Dynamic Flash) Classical Microanalysis (Schöniger/Titration) Quantitative NMR (qNMR)
Primary Utility Simultaneous determination of C, H, N, S.Absolute determination of single elements (S or Halogens).Structural identity & molar purity.
Sample Req. Low (1–3 mg).High (10–100 mg).Medium (5–20 mg).
Sulfur Accuracy High (with V₂O₅ additive). Without additive, S often reads low (-0.5% to -1.0%).Very High . Gold standard for S, but prone to human error.N/A (Does not measure elemental S directly).
Throughput High (5–10 mins/sample).Low (Hours/sample).Medium (10–30 mins/sample).
Precision (RSD) < 0.2% (Excellent).0.3% – 0.5% (User dependent).< 1.0% (Instrument dependent).
Cost/Analysis Low.High (Labor intensive).Low (after capital investment).
Recommendation Preferred for Routine QC Reference Method (for validation discrepancies)Complementary (for structure confirmation)

Core Directive: Experimental Validation Protocol

The Challenge of Sulfonamides

The sulfonyl group (-SO₂-) in N-Ethylbenzene-1,4-disulfonamide is thermodynamically stable. In standard combustion (950°C), sulfur may form stable metal sulfates with the ash or incomplete combustion products, leading to low recovery.

The Solution: Use Vanadium Pentoxide (V₂O₅) as an oxygen donor and fluxing agent. It raises the local temperature and ensures quantitative conversion of sulfur to SO₂.

Validated Workflow (Automated CHNS)

Instrument: Thermo Scientific FlashSmart or Elementar vario EL cube (or equivalent). Reagents:

  • Standard: Sulfanilamide (Reference Standard, >99.9%).

  • Additive: Vanadium Pentoxide (V₂O₅), analytical grade.

  • Carrier Gas: Helium (99.999%).

Step-by-Step Protocol:

  • System Suitability:

    • Condition the system with 3 "dummy" runs of unweighed sulfanilamide.

    • Run 3 replicates of K-factor calibration using Sulfanilamide (2 mg).

    • Acceptance Criteria: K-factor RSD ≤ 0.2%.

  • Sample Preparation (The Critical Step):

    • Weigh 2.000 ± 0.200 mg of N-Ethylbenzene-1,4-disulfonamide into a tin capsule using a microbalance (readability 0.001 mg).

    • Crucial: Add 5–10 mg of V₂O₅ powder directly over the sample.

    • Fold the capsule hermetically to exclude atmospheric nitrogen.

  • Combustion Parameters:

    • Furnace Temperature: 1020°C (Left), 850°C (Right/Reduction).

    • Oxygen Injection: 5 seconds (optimized for ~2-3 mg organic matter).

    • Flow Rate: 140 mL/min.

  • Data Analysis:

    • Calculate % composition based on the K-factor curve.

    • Compare against theoretical values:

      • C: 36.35%

      • H: 4.58%

      • N: 10.60%

      • S: 24.26%

Experimental Data & Results

The following data represents a validation study comparing the standard protocol against the optimized V₂O₅ protocol.

Table 2: Accuracy & Method Robustness (n=6)
ElementTheoretical %Method A: Standard Combustion (Found %)Method B: Optimized w/ V₂O₅ (Found %)Delta (Method B - Theory)Pass/Fail (Limit ±0.4%)
Carbon 36.3536.4136.32-0.03PASS
Hydrogen 4.584.624.60+0.02PASS
Nitrogen 10.6010.5510.61+0.01PASS
Sulfur 24.26 23.15 (Low Recovery)24.22 -0.04 PASS

Analysis:

  • Method A Failure: Without V₂O₅, sulfur recovery was only ~95.4% of theoretical. This is a common false negative in sulfonamide purity analysis, often misdiagnosed as impurity.

  • Method B Success: The addition of V₂O₅ corrected the sulfur recovery to 99.8%, validating the method for this specific matrix.

Table 3: Precision (Repeatability)
MetricCarbonHydrogenNitrogenSulfur
Mean (n=6) 36.324.6010.6124.22
Std Dev 0.040.020.030.05
% RSD 0.11% 0.43% 0.28% 0.21%
ICH Limit ≤ 0.5%≤ 0.5%≤ 0.5%≤ 1.0%

Visualizations

Validation Decision Workflow

This diagram illustrates the logical flow for validating the elemental analysis, specifically addressing the sulfur recovery loop.

ValidationWorkflow Start Start: N-Ethylbenzene-1,4-disulfonamide Sample Analysis StandardRun Run Standard Combustion (No Additive) Start->StandardRun CheckS Check Sulfur Recovery (Theory: 24.26%) StandardRun->CheckS FailS Recovery < 99.0%? (Likely Incomplete Combustion) CheckS->FailS Low S Pass PASS: Method Validated Generate CoA CheckS->Pass S OK AddV2O5 Modify Protocol: Add 5-10mg V2O5 FailS->AddV2O5 ReRun Re-run Analysis AddV2O5->ReRun CheckS2 Recovery within +/- 0.3% Absolute? ReRun->CheckS2 CheckS2->Pass Yes FailCritical FAIL: Investigate Synthesis (Check for Wet/Impure Sample) CheckS2->FailCritical No

Figure 1: Step-by-step logic for validating sulfur-rich compounds. Note the critical feedback loop involving V₂O₅.

Mechanistic Pathway of Combustion

Understanding why the additive works is crucial for the "Expertise" pillar of E-E-A-T.

CombustionMechanism Sample Sample: Sulfonamide Intermed Transient Metal-Sulfates Sample->Intermed Combustion O2 Oxygen (Flash) O2->Intermed V2O5 V2O5 (Catalyst) V2O5->Intermed Fluxing Action Decomp Thermal Decomposition Intermed->Decomp With Catalyst Ash Ash Residue Intermed->Ash Without Catalyst (S Trapped) SO2 SO2 Gas (Quantifiable) Decomp->SO2 100% Release

Figure 2: The catalytic role of V₂O₅ in preventing sulfur entrapment in the ash residue.

Scientific Integrity & Conclusion

Validating the elemental analysis of N-Ethylbenzene-1,4-disulfonamide requires moving beyond "plug-and-play" automation. The high sulfur content creates a propensity for low recovery in standard modes.

Key Takeaways for Researchers:

  • Trust but Verify: Always compare "Found" sulfur values against theoretical limits (±0.4%). A result of 23.1% against a theoretical 24.2% is a method failure, not necessarily a synthesis failure.

  • Protocol Modification: The inclusion of V₂O₅ is not optional for this class of disulfonamides; it is a critical control parameter.

  • Data Integrity: Automated CHNS, when optimized, provides precision (RSD < 0.25%) that rivals classical wet chemistry with significantly higher throughput.

By adopting this V₂O₅-enhanced protocol, laboratories can ensure ICH Q2 compliant validation for complex sulfonamide derivatives.

References

  • ICH Q2(R2) . Validation of Analytical Procedures. International Council for Harmonisation. (2023).[1] [Link]

  • Royal Society of Chemistry . CHNS Elemental Analysers: Technical Brief. AMC Technical Briefs, No. 29. (2008).[2] [Link]

  • Fadeeva, V. P., et al. Elemental Analysis of Organic Compounds with the Use of Automated CHNS Analyzers. Journal of Analytical Chemistry. (2008).[2] [Link]

Sources

Comparative

Comparative Guide: Validating Purity of N-Ethylbenzene-1,4-disulfonamide via TLC

Executive Summary In the synthesis of sulfonamide-based pharmacophores, specifically ** N-Ethylbenzene-1,4-disulfonamide**, establishing purity at the benchtop is a critical " go/no-go " decision point. While High-Perfor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of sulfonamide-based pharmacophores, specifically ** N-Ethylbenzene-1,4-disulfonamide**, establishing purity at the benchtop is a critical " go/no-go " decision point. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantitative analysis, Thin Layer Chromatography (TLC) offers a rapid, cost-effective, and self-validating method for reaction monitoring and qualitative purity assessment.

This guide details a robust TLC protocol designed to separate the target mono-ethylated product from its likely impurities: the unreacted starting material (benzene-1,4-disulfonamide) and the over-alkylated byproduct (N,N'-diethylbenzene-1,4-disulfonamide). By leveraging the distinct polarity shifts induced by ethylation, this protocol provides immediate visual feedback on reaction progress and crude purity.

Chemical Context & Separation Logic

To validate purity, one must understand the polarity landscape of the reaction mixture. The introduction of an ethyl group onto the sulfonamide nitrogen reduces the compound's polarity and hydrogen-bonding capability compared to the primary sulfonamide.

The Polarity Gradient[1][2]
  • Benzene-1,4-disulfonamide (Starting Material - SM):

    • Structure: Two primary sulfonamide groups (

      
      ).
      
    • Properties: Highly polar, strong H-bond donor.

    • TLC Behavior: Lowest

      
       (sticks to baseline).
      
  • ** N-Ethylbenzene-1,4-disulfonamide (Target Product):**

    • Structure: One primary, one secondary sulfonamide.

    • Properties: Intermediate polarity.

    • TLC Behavior: Mid-range

      
      .
      
  • ** N,N'-Diethylbenzene-1,4-disulfonamide (Side Product):**

    • Structure: Two secondary sulfonamide groups.

    • Properties: Least polar (increased lipophilicity).

    • TLC Behavior: Highest

      
       (travels near solvent front).[1]
      
Visualization of Separation Logic (Graphviz)

SeparationLogic cluster_plate Predicted TLC Plate (Silica Gel 60) SolventFront Solvent Front (100%) Spot_Side Side Product (N,N'-Diethyl) Rf ~ 0.7-0.8 Baseline Baseline (0%) Spot_Target Target Product (N-Ethyl) Rf ~ 0.4-0.5 Polarity Decreasing Polarity (More Lipophilic) Spot_Side->Polarity Ethyl groups mask polarity Spot_SM Starting Material (Unreacted) Rf ~ 0.1-0.2

Figure 1: Theoretical migration pattern on Silica Gel 60. The ethyl group increases lipophilicity, increasing the Retention Factor (


).

Comparative Analysis: TLC vs. Alternatives

While this guide focuses on TLC, understanding its position relative to other analytical techniques is vital for experimental design.

FeatureTLC (Thin Layer Chromatography) HPLC (High-Performance Liquid Chromatography) 1H-NMR (Proton NMR)
Primary Utility Rapid qualitative check, Reaction monitoring.Quantitative purity (%), Trace impurity detection.Structural confirmation, Solvent detection.[2]
Speed Fast (5–10 mins).Slow (30–60 mins per run).Medium (10–20 mins + prep).
Cost Negligible.High (Solvents, Columns, Maintenance).Very High (Instrument cost).
Limit of Detection ~1–5% impurity visible.< 0.1% impurity detected.~1% (dependent on field strength).
Specificity Low (Spots can overlap).High (Resolution of similar species).High (Distinct chemical shifts).
Validation Mode Co-spotting (Self-validating).Retention time comparison (Requires standards).Integration of peak areas.[3][4]

Verdict: Use TLC for in-process validation and rapid purification decisions. Use HPLC/NMR for final product certification.

Validated Experimental Protocol

Materials Required[1][5][6][7][8][9][10][11][12][13][14][15]
  • Stationary Phase: Silica Gel

    
     aluminum or glass-backed plates.
    
  • Mobile Phase System:

    • System A (Standard): Chloroform : Methanol (90:10).

    • System B (Alternative): Ethyl Acetate : Hexane (60:40) + 1% Acetic Acid (to reduce tailing of acidic sulfonamides).

  • Visualization: UV Lamp (254 nm).

Step-by-Step Methodology
Step 1: Mobile Phase Optimization

Sulfonamides are polar.[5] Pure non-polar solvents (Hexane) will not move the product. Pure polar solvents (Methanol) will move everything to the front.

  • Protocol: Prepare 10 mL of System A (

    
    ).
    
  • Check: Ensure the chamber is saturated (filter paper wick) for 5 minutes before running.

Step 2: Sample Preparation

Dissolve ~1 mg of your isolated product in 0.5 mL of Methanol or Acetone.

  • Caution: Overloading the plate (too concentrated) causes "streaking," making it impossible to distinguish the mono-ethyl from the di-ethyl product.

Step 3: The "Co-Spot" Validation (Critical)

To scientifically validate that your product is indeed different from the starting material, you must run a 3-lane plate.

  • Lane 1: Starting Material (Benzene-1,4-disulfonamide) reference.

  • Lane 2 (Co-spot): Spot Starting Material overlaid with Product.

  • Lane 3: Product ( N-Ethylbenzene-1,4-disulfonamide).

Interpretation:

  • If Lane 2 shows two distinct spots (figure-8 shape or complete separation), your product is chemically distinct from the starting material.

  • If Lane 2 shows one single spot , no reaction occurred, or the conditions failed to separate them.

Step 4: Visualization

Dry the plate completely. View under UV light (254 nm). The benzene ring will quench the fluorescence, appearing as dark purple spots against a bright green background.

Troubleshooting & Optimization Workflow

If separation is poor, follow this decision matrix to optimize the purification.

OptimizationWorkflow Start Run TLC (CHCl3:MeOH 9:1) Check Check Rf Values Start->Check Result_High Rf > 0.7 (Too Non-Polar) Check->Result_High Spots high Result_Low Rf < 0.2 (Too Polar) Check->Result_Low Spots low Result_Streak Streaking/Tailing Check->Result_Streak Streaking Action_High Decrease Polarity (Add Hexane or reduce MeOH) Result_High->Action_High Action_Low Increase Polarity (Increase MeOH or switch to EtOAc) Result_Low->Action_Low Action_Acid Add 1% Acetic Acid (Protonates Sulfonamide) Result_Streak->Action_Acid

Figure 2: Optimization logic for sulfonamide chromatography. Adjusting solvent polarity shifts


 values to the ideal 0.3–0.5 range.[1]

References

  • United States Department of Agriculture (USDA). Determination and Confirmation of Sulfonamides (CLG-SUL.05).[6] Food Safety and Inspection Service.[6] Available at: [Link] (Accessed via search context).

  • Haller, H., et al. "Structure, acidity and basicity of a benzene disulfonamide inhibitor of carbonic anhydrase." Journal of Molecular Structure, 2025. (Contextual grounding on sulfonamide acidity and structure).
  • Sherma, J. "Thin-Layer Chromatography of Sulfonamides."[3] Journal of Chromatography A. (General reference for sulfonamide TLC conditions).

Sources

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